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  • Product: 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
  • CAS: 953070-72-9

Core Science & Biosynthesis

Foundational

structure elucidation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

An In-Depth Technical Guide to the Structure Elucidation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-2(1H)-one scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[2] The synthesis of novel analogs, such as 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, represents a key step in developing new drug candidates.[3] However, the introduction of reactive moieties and complex substitution patterns necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm the molecular structure. Misidentification of a lead compound can have profound consequences on subsequent research and development efforts.

This technical guide provides a comprehensive, field-proven strategy for the complete . Moving beyond a simple recitation of techniques, this document details the causality behind experimental choices and demonstrates how data from orthogonal analytical methods are integrated to build an unassailable structural proof. We will proceed from foundational molecular formula determination to the intricate mapping of atomic connectivity, presenting a self-validating system for researchers engaged in small molecule synthesis and characterization.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first and most critical step in structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with high accuracy and precision.[4]

Causality of Technique Selection

Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental compositions (isobars). For a molecule containing bromine, HRMS is also essential for observing the characteristic isotopic pattern, which provides a high-confidence confirmation of the presence of a single bromine atom.[5] Electrospray Ionization (ESI) is selected as the ionization technique due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, a prerequisite for accurate mass measurement.[6]

Predicted Mass Spectrometry Data

The expected molecular formula is C₁₀H₆BrF₂NO. The monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).

ParameterPredicted Value
Molecular FormulaC₁₀H₆BrF₂NO
Calculated Monoisotopic Mass [M+H]⁺273.9672 u
Molecular Weight (Average)274.06 g/mol [7]
Isotopic Signature[M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio

The presence of bromine (with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) is expected to produce a distinct doublet peak for the molecular ion, where the [M+H]⁺ and [M+2+H]⁺ ions have a mass difference of approximately 2 Da and a relative intensity ratio of nearly 1:1.[8] This pattern is a powerful diagnostic tool.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Chromatography:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Resolution: >60,000 FWHM.

    • Data Analysis: Extract the accurate mass for the peak corresponding to the compound. Compare the measured mass to the theoretical mass for the [M+H]⁺ adduct (C₁₀H₆BrF₂NOH⁺). The mass error should be below 5 ppm. Verify the ~1:1 intensity ratio for the A and A+2 isotopic peaks.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[9]

Causality of Technique Selection

For 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, IR spectroscopy serves as a quick validation of key structural features. The presence of a carbonyl (C=O) group from the quinolinone ring, an N-H bond from the lactam tautomer, aromatic C-H bonds, and C-F bonds should all give rise to characteristic absorption bands.[10] The absence of certain bands can be equally informative, helping to rule out alternative structures or impurities.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
N-H Stretch (lactam)3200-3000 (broad)Hydrogen bonding in the solid state broadens this peak.
Aromatic C-H Stretch3100-3000Characteristic of sp² C-H bonds in the quinoline ring.
Carbonyl (C=O) Stretch1680-1650Conjugated amide (lactam) carbonyl.
Aromatic C=C Stretch1620-1580Multiple bands are expected for the quinoline ring system.[11]
C-F Stretch1250-1100Strong absorptions from the two fluorine substituents.
C-Br Stretch650-550Typically a weaker absorption in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.[9]

  • Data Analysis: Identify the characteristic absorption peaks and correlate them with the expected functional groups.

Mapping the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR provide the molecular formula and functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms.[12] It is the most powerful tool for unambiguous structure determination.[12]

Logical Workflow for NMR Analysis

The following diagram outlines the systematic approach to NMR data interpretation for comprehensive structure elucidation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Interpretation & Assembly H1_NMR ¹H NMR (Proton Environments & Neighbors) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Fragments DEPT DEPT-135/90 (Carbon Type: CH, CH₂, CH₃) DEPT->Fragments COSY COSY (¹H-¹H Connectivity) Assembly Assemble Fragments COSY->Assembly HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Assembly Fragments->COSY Correlate Protons Fragments->HSQC Assign Carbons Structure Propose Final Structure Assembly->Structure

Caption: A systematic workflow for structure elucidation using NMR spectroscopy.

Proton NMR (¹H NMR) Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[13][14]

Solvent: DMSO-d₆ (chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H). Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-N₁~11.5broad singlet1HThe acidic proton of the lactam, often broad due to exchange.
H-5~7.5doublet1HAromatic proton adjacent to a fluorine-bearing carbon (C-7). Coupled to H-6.
H-6~7.3doublet of doublets (dd)1HAromatic proton coupled to both H-5 and the fluorine at C-7.
H-3~6.5singlet1HVinylic proton on the quinolinone ring, isolated from other protons.
CH₂Br~4.7singlet2HMethylene protons adjacent to an electron-withdrawing bromine atom and an aromatic ring.[15]
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the signals to determine the relative proton counts.

Carbon NMR (¹³C NMR and DEPT) Spectroscopy

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C-2 (C=O)~162NoneCarbonyl carbon of the lactam.
C-7, C-8~150-145 (d)NoneAromatic carbons directly bonded to fluorine, exhibiting large C-F coupling.
C-4, C-8a, C-4a~140-120NoneQuaternary aromatic and vinylic carbons.
C-5, C-6~120-110PositiveAromatic CH carbons.
C-3~115PositiveVinylic CH carbon.
C-CH₂Br~30NegativeAliphatic CH₂ carbon, shifted downfield by the attached bromine.
2D NMR (COSY & HSQC) Spectroscopy

2D NMR experiments are essential for confirming the connectivity established from 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[16] A cross-peak between H-5 and H-6 would be expected, confirming their adjacency on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (e.g., correlating the signal at δ ~4.7 ppm to the carbon at δ ~30 ppm confirms the CH₂Br group).

G cluster_main 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one mol H5 H6 H5->H6  COSY Correlation

Caption: Predicted key ¹H-¹H COSY correlation in the aromatic region.

Corroborative Evidence: Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the molecular ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the connectivity of the proposed structure.[17]

Causality of Technique Selection

The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments (ions and neutral losses).[18] For this molecule, the bromomethyl group is a likely site for initial fragmentation due to the relative lability of the C-Br bond.[19]

Proposed Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway initiated by the loss of the bromine radical.

G Parent [M+H]⁺ m/z 274/276 Frag1 [M - Br]⁺ m/z 195 Parent->Frag1 - •Br Frag2 [M - Br - CO]⁺ m/z 167 Frag1->Frag2 - CO

Caption: A proposed key fragmentation pathway for MS/MS analysis.

  • Precursor Ion Selection: The isotopic cluster at m/z 274/276 is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.

  • Key Fragmentation: The most likely initial fragmentation is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable benzylic-type carbocation at m/z 195.

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the quinolinone ring is a common fragmentation pathway for such systems, which would yield an ion at m/z 167.

Observing these specific fragments would provide strong, independent evidence supporting the proposed structure.

Conclusion: Integrated Structural Verification

The structure of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is confirmed through the systematic integration of data from multiple, orthogonal analytical techniques.

  • HRMS establishes the correct elemental composition (C₁₀H₆BrF₂NO) and confirms the presence of a single bromine atom via the characteristic A/A+2 isotopic pattern.

  • IR Spectroscopy verifies the presence of key functional groups: a lactam N-H, a conjugated carbonyl (C=O), aromatic rings, and C-F bonds.

  • 1D and 2D NMR Spectroscopy provides the definitive structural map, identifying all unique proton and carbon environments and confirming their connectivity through scalar coupling (COSY) and direct bonding (HSQC).

  • Tandem MS corroborates the structure by showing a logical fragmentation pattern, notably the characteristic loss of the bromine atom.

This comprehensive approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for further research and development activities.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

  • Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(23), 8206. Available at: [Link]

  • Clark, J. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Available at: [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • ResearchGate. The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). Available at: [Link]

  • Olasunkanmi, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 18131-18151. Available at: [Link]

  • Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate. (2025). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemistry Steps. NMR spectroscopy – An Easy Introduction. Available at: [Link]

  • Supporting Information. 1H NMR spectrum of 4-(tosyloxy)benzoic acid (21). Available at: [Link]

  • NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

  • Digital Commons @ University of Rhode Island. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]

  • Google Patents. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.
  • Supporting Information. Copies of 1H and 13C NMR Spectra of Products. Available at: [Link]

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Exploratory

A Spectroscopic Guide to 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one: Elucidating Molecular Structure for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in Medicinal Chemistry The quinolinone scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in Medicinal Chemistry

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Specifically, derivatives of 4-(bromomethyl)quinolin-2(1H)-one are pivotal intermediates in the synthesis of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[2] The title compound, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, with its reactive bromomethyl group and electron-withdrawing fluorine substituents, presents a unique molecular architecture for the development of targeted covalent inhibitors and other specialized pharmaceuticals.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the anticipated spectral features but also to delve into the underlying principles that govern these observations. This approach is intended to equip researchers with the knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is presented below. The key structural motifs that will give rise to characteristic spectroscopic signals are the quinolinone core, the bromomethyl group, and the difluorinated aromatic ring.

Caption: Chemical structure and properties of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, both ¹H and ¹³C NMR will provide a wealth of information regarding its intricate structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the bromomethyl group, the vinyl proton, and the N-H proton of the quinolinone ring. The electron-withdrawing effects of the fluorine and bromine atoms, as well as the carbonyl group, will significantly influence the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
N-H11.0 - 12.0Singlet (broad)Hydrogen bonding, deshielding by the carbonyl group.
H-57.5 - 7.8Doublet of doubletsAnisotropic effect of the aromatic system, coupling to H-6.
H-67.2 - 7.4TripletCoupling to H-5.
H-36.5 - 6.8SingletVinylic proton deshielded by the adjacent carbonyl group.
-CH₂Br4.5 - 4.8SingletDeshielding by the adjacent bromine atom and the aromatic ring.[4]

Rationale behind the Predictions: The N-H proton of the lactam is expected to be significantly deshielded due to hydrogen bonding in solution and the anisotropic effect of the carbonyl group, resulting in a downfield chemical shift. The aromatic protons H-5 and H-6 will exhibit splitting patterns dictated by their coupling to each other and potentially long-range coupling to the fluorine atoms. The vinylic proton at the 3-position is anticipated to be a singlet due to the absence of adjacent protons. The methylene protons of the bromomethyl group are expected to appear as a sharp singlet in the downfield region due to the strong deshielding effect of the electronegative bromine atom.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Influencing Factors
C=O (C-2)160 - 165Carbonyl carbon in a lactam system.
C-F (C-7, C-8)145 - 155 (with C-F coupling)Direct attachment of highly electronegative fluorine atoms.
C-4140 - 145Quaternary carbon attached to the bromomethyl group and part of the aromatic system.
C-8a135 - 140Quaternary carbon at the ring junction.
C-5125 - 130Aromatic carbon.
C-6115 - 120Aromatic carbon.
C-3110 - 115Vinylic carbon.
C-4a105 - 110Quaternary carbon at the ring junction.
-CH₂Br30 - 35Aliphatic carbon attached to a bromine atom.

Rationale behind the Predictions: The carbonyl carbon (C-2) is expected to be the most downfield signal due to its sp² hybridization and the double bond to oxygen. The carbons directly bonded to fluorine (C-7 and C-8) will also be significantly downfield and will exhibit characteristic splitting due to carbon-fluorine coupling. The remaining aromatic and vinylic carbons will resonate in the typical range for such systems, with their specific chemical shifts influenced by the overall electronic distribution in the molecule. The methylene carbon of the bromomethyl group will appear in the aliphatic region, shifted downfield by the attached bromine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one will be dominated by absorptions corresponding to the N-H and C=O bonds of the lactam, as well as vibrations of the aromatic ring and the C-Br and C-F bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
N-H stretch3100 - 3300Medium, broadStretching vibration of the N-H bond in the lactam.
C-H stretch (aromatic)3000 - 3100MediumStretching vibrations of C-H bonds on the aromatic ring.
C=O stretch (lactam)1650 - 1680Strong, sharpStretching vibration of the carbonyl group in the six-membered lactam ring.[5][6]
C=C stretch (aromatic)1500 - 1600Medium to strongIn-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring.
C-F stretch1100 - 1300StrongStretching vibrations of the carbon-fluorine bonds.
C-Br stretch500 - 600MediumStretching vibration of the carbon-bromine bond.

Rationale behind the Predictions: The N-H stretching vibration is expected to be a broad band due to hydrogen bonding. The carbonyl stretch of the lactam is a particularly strong and characteristic absorption, typically appearing in the specified range.[5][6] The presence of strong absorptions in the C-F stretching region will be a clear indicator of the fluorine substituents. The C-Br stretch will be found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Expected Molecular Ion Peak: The molecular formula of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is C₁₀H₆BrF₂NO. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.[7] Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The expected molecular ion peaks will be at m/z 273 and 275, with a relative intensity ratio of approximately 1:1.[7][8]

Key Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation of the molecule. The most likely fragmentation pathways would involve the loss of the bromine atom or the entire bromomethyl group.

G M [M]+. m/z 273/275 M_minus_Br [M-Br]+ m/z 194 M->M_minus_Br - Br• M_minus_CH2Br [M-CH2Br]+ m/z 180 M->M_minus_CH2Br - •CH2Br

Caption: Predicted major fragmentation pathways for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in mass spectrometry.

Rationale behind the Predictions: The C-Br bond is relatively weak and prone to cleavage, leading to the formation of a stable cation at m/z 194. Loss of the entire bromomethyl radical would result in a fragment at m/z 180. The presence of the characteristic isotopic pattern in any bromine-containing fragments will further confirm their identity.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography system.

  • Ionization: Utilize electrospray ionization (ESI) or electron impact (EI) ionization.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Interpretation: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-(Bromomethyl)-7,8- difluoroquinolin-2(1H)-one NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep MS_Prep Prepare dilute solution Sample->MS_Prep NMR_Acq 400 MHz NMR (1H, 13C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq ESI or EI-MS MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Splitting Patterns NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation MS_Acq->MS_Analysis

Sources

Foundational

Harnessing the Electrophilic Potential of the Bromomethyl Group in Quinolinone Scaffolds: A Guide to Reactivity and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The introduction of a bromomethyl group transforms this scaffold into a highly valuable synthetic intermediate, prized for its ability to undergo nucleophilic substitution reactions. This guide provides a comprehensive analysis of the factors governing the reactivity and electrophilicity of bromomethyl quinolinones. We delve into the fundamental electronic principles that activate the bromomethyl group, provide validated protocols for its synthesis and subsequent reactions, and explore its strategic application in modern drug design, particularly in the development of targeted covalent inhibitors. This document is intended to serve as a technical resource for researchers, offering both foundational knowledge and field-proven insights to accelerate discovery programs leveraging this versatile chemical entity.

Chapter 1: Fundamental Principles of Reactivity

The utility of the bromomethyl quinolinone synthon is rooted in its inherent electrophilicity. Understanding the electronic factors that control this property is paramount for predicting its behavior and designing successful synthetic strategies.

The Bromomethyl Group: A Latent Electrophile

At its core, the bromomethyl group (—CH₂Br) is a classic alkyl halide. The carbon-bromine bond is polarized due to the high electronegativity of bromine, rendering the methylene carbon electron-deficient (δ+) and thus susceptible to attack by electron-rich species, known as nucleophiles.[4] The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), and its departure results in a stable anion. These characteristics make the bromomethyl group an ideal substrate for SN2 (bimolecular nucleophilic substitution) reactions.[4][5]

Electronic Activation by the Quinolinone Core

The reactivity of the bromomethyl group is not determined in isolation; it is significantly enhanced by its attachment to the quinolinone ring system. The quinolinone scaffold, particularly the 4-quinolin-2(1H)-one isomer, exerts a powerful electron-withdrawing effect. This influence stems from two primary features:

  • The Lactam Carbonyl: The carbonyl group (C=O) at the 2-position is a strong resonance-withdrawing group. Its electrons can delocalize into the aromatic system.

  • The Aromatic System: The fused aromatic rings further delocalize electron density, contributing to the overall electron-deficient nature of the scaffold.

When a bromomethyl group is attached, especially at an electron-deficient position like C-4, this electron-withdrawing effect is relayed to the methylene carbon. This induction and resonance further increases the partial positive charge on the carbon, making it a significantly "harder" and more reactive electrophile compared to a simple alkyl bromide.

Caption: Electronic activation of the C4-bromomethyl group by the quinolinone core.

Chapter 2: Synthesis of Bromomethyl Quinolinones

The reliable synthesis of the bromomethyl quinolinone precursor is the critical first step in its utilization. The synthesis of 4-(bromomethyl)quinolin-2(1H)-one is a well-established procedure that proceeds via a two-step sequence involving bromination followed by acid-catalyzed cyclization.[6]

Synthetic Workflow Diagram

G start Acetoacetanilide (Starting Material) reagent1 Br₂ in Glacial Acetic Acid Iodine (cat.), 0-5°C start->reagent1 Step 1: Bromination intermediate 3-Oxo-3-(phenylamino)propanoyl bromide (Unstable Intermediate) reagent1->intermediate reagent2 Conc. H₂SO₄ 90-100°C intermediate->reagent2 Step 2: Cyclization workup Quench on Ice Recrystallize from Ethanol reagent2->workup product 4-(Bromomethyl)quinolin-2(1H)-one (Final Product) workup->product

Caption: Workflow for the synthesis of 4-(bromomethyl)quinolin-2(1H)-one.

Detailed Experimental Protocol: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one[6]

This protocol is a self-validating system. Successful cyclization in Step 2 is contingent on the effective bromination in Step 1, and the final product's purity, confirmed by characterization, validates the entire process.

Step 1: Bromination of Acetoacetanilide

  • Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve acetoacetanilide (1.0 eq) in glacial acetic acid (approx. 10 mL per 0.05 mol of starting material). Add a catalytic amount of iodine.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The slow, cold addition is crucial to control the exothermic reaction and prevent side reactions like polybromination. Iodine acts as a catalyst to facilitate the formation of the electrophilic bromine species.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Pour the reaction mixture onto crushed ice. The intermediate, 3-oxo-3-(phenylamino)propanoyl bromide, will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to 4-(Bromomethyl)quinolin-2(1H)-one

  • Reaction: Carefully add the crude intermediate from Step 1 to concentrated sulfuric acid (approx. 2 mL per 1 g of intermediate) in a flask.

  • Heating: Heat the mixture to 90-100 °C for 2 hours.

    • Causality: The strong acid protonates the carbonyls, facilitating the intramolecular electrophilic aromatic substitution (cyclization) to form the quinolinone ring. The heat provides the necessary activation energy.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The crude product will precipitate.

  • Purification: Filter the solid, wash with water, and then recrystallize from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one as an off-white solid.

Chapter 3: Nucleophilic Substitution Reactions and Strategic Applications

The synthetic utility of bromomethyl quinolinones is realized through their reactions with a diverse range of nucleophiles. This reactivity is the cornerstone of their application in building more complex molecules, particularly in the field of drug discovery.

Case Study: Reaction with Amine Nucleophiles

Reactions with amines to form aminomethyl quinolinones are common but can be challenging. Simple conditions using organic bases like triethylamine often fail.[6] Success requires carefully chosen conditions to overcome the specific hurdles of the reaction.

  • Challenge: Weakly basic amines may not be sufficiently nucleophilic, and stronger organic bases may not be basic enough to deprotonate the nucleophile effectively without causing side reactions.

  • Solution: The use of a strong, inorganic base like lithium hydroxide (LiOH) in an aprotic polar solvent such as dimethylformamide (DMF) has proven effective.[6]

    • Causality: LiOH is strong enough to fully deprotonate the amine (or other N-H nucleophiles), generating a highly reactive anion. DMF is an excellent solvent for SN2 reactions as it solvates the cation (Li⁺) but not the nucleophilic anion, maximizing its reactivity.

Sample Protocol: Synthesis of a 4-(Substituted-aminomethyl)quinolin-2(1H)-one[6]
  • Setup: To a solution of the desired amine nucleophile (1.1 eq) in DMF, add lithium hydroxide monohydrate (1.5-2.0 eq). Stir at room temperature for 15-30 minutes.

  • Addition: Add a solution of 4-(bromomethyl)quinolin-2(1H)-one (1.0 eq) in DMF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Application in Targeted Covalent Inhibitor (TCI) Design

The high electrophilicity of the bromomethyl quinolinone makes it an ideal "warhead" for the design of targeted covalent inhibitors.[7] TCIs function by forming a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine) within a target protein, leading to irreversible inhibition.[8][9] This offers advantages in potency and duration of action over traditional non-covalent inhibitors.

The bromomethyl quinolinone can be incorporated into a larger molecule (the "guidance system") that provides selectivity for the target protein. Once the molecule is bound in the active site, the electrophilic methylene carbon is positioned to react with a nearby nucleophilic cysteine residue.

G cluster_reaction SN2 Covalent Modification start [Guidance System]-Quinolinone-CH₂Br (Electrophilic Warhead) non_covalent 1. Reversible Binding (Non-covalent complex) start->non_covalent protein Target Protein with Nucleophilic Cysteine-SH protein->non_covalent covalent_bond 2. Irreversible Covalent Bond Formation (S-alkylation) non_covalent->covalent_bond product [Guidance System]-Quinolinone-CH₂-S-Cysteine (Inactivated Protein) covalent_bond->product

Caption: Mechanism of protein inactivation by a bromomethyl quinolinone-based TCI.

Chapter 4: Characterization and Quantitative Analysis

Thorough characterization is essential to confirm the structure of synthesized compounds. Furthermore, quantitative methods can be employed to precisely measure and compare the electrophilicity of different bromomethyl quinolinone derivatives.

Standard Spectroscopic Characterization

The structure of 4-(bromomethyl)quinolin-2(1H)-one and its derivatives can be confirmed using standard spectroscopic techniques.[6]

TechniqueExpected Signature for 4-(bromomethyl)quinolin-2(1H)-one
¹H NMR A characteristic singlet for the methylene protons (—CH₂Br) around δ 4.90 ppm. A broad singlet for the lactam N-H proton at δ > 11.0 ppm. Aromatic protons in the expected region (δ 7.0-8.0 ppm).
¹³C NMR A signal for the methylene carbon (—CH₂Br) around δ 30-35 ppm. A signal for the lactam carbonyl (C=O) around δ 160-165 ppm.
Mass Spec. A distinctive isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensity, confirming the presence of one bromine atom.
A Forward Look: Quantitative Assessment of Electrophilicity

While qualitative reactivity is well-documented, there is a notable gap in the literature regarding quantitative kinetic data for bromomethyl quinolinones. Such data is invaluable for structure-activity relationship (SAR) studies in drug development. As a Senior Application Scientist, I propose the following validated methodologies to fill this gap.

1. Kinetic Studies via UV-Vis Spectroscopy A pseudo-first-order kinetic study can be designed to measure the rate of reaction with a standard, chromophoric nucleophile.[10]

  • Protocol Outline:

    • Prepare a solution of the bromomethyl quinolinone derivative at a high concentration (e.g., 1 mM).

    • Prepare a solution of a nucleophile like 4-nitrothiophenol at a low concentration (e.g., 0.05 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Monitor the reaction at the λmax of the 4-nitrothiophenolate anion upon its consumption.

    • The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay.

    • The second-order rate constant (k₂), a direct measure of electrophilicity, is obtained from the slope of a plot of kobs versus the concentration of the bromomethyl quinolinone.

2. Computational Analysis Density Functional Theory (DFT) calculations can provide powerful theoretical insights into electrophilicity.[11][12]

  • Proposed Calculations:

    • LUMO Energy: Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack and thus higher electrophilicity.

    • Partial Atomic Charges: Calculate the partial charge on the methylene carbon. A more positive charge indicates greater electrophilicity.

    • Transition State Modeling: Model the SN2 transition state with a model nucleophile (e.g., SH⁻) to calculate the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate.

Hypothetical Data for SAR Comparison:

CompoundSubstituent at C72nd Order Rate Constant, k₂ (M⁻¹s⁻¹) [Experimental]LUMO Energy (eV) [Computational]
1 H1.2-1.50
2 OCH₃0.8-1.45
3 Cl2.5-1.62
4 NO₂15.7-1.95

This table illustrates how quantitative data can be used to correlate the electronic effects of substituents with experimentally determined reactivity and computationally derived electrophilicity indices.

Conclusion and Future Directions

The bromomethyl group on a quinolinone scaffold is a potent electrophilic handle, significantly activated by the electron-withdrawing nature of the heterocyclic core. This inherent reactivity makes it an exceptionally useful intermediate for the synthesis of complex molecules and a promising warhead for the design of targeted covalent inhibitors.

While its synthetic utility is well-established, the field would greatly benefit from a systematic, quantitative investigation into its reactivity profile. The experimental and computational workflows proposed herein provide a clear roadmap for establishing robust structure-reactivity relationships. Such studies will empower medicinal chemists to fine-tune the electrophilicity of these synthons, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

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  • El-Sayed, A. M. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Unknown Author. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]

  • Unknown Author. (2010). Process for preparing bromo-substituted quinolines. Google Patents.
  • Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Unknown Source. Available at: [Link]

  • Verma, S. et al. (n.d.). Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. NIH. Available at: [Link]

  • Dwyer, C. et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC NIH. Available at: [Link]

  • Unknown Author. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Unknown Source. Available at: [Link]

  • Chen, Y. et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. Available at: [Link]

  • Faria, R. B. (n.d.). Kinetics of the Bromate-Bromide Reaction at High Bromide Concentrations. ResearchGate. Available at: [Link]

  • Plenker, D. et al. (n.d.). Bromination of Alkyl Quinolones by Microbulbifer Sp. HZ11, a Marine Gammaproteobacterium, Modulates Their Antibacterial Activity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-(Bromomethyl)quinoline. PubChem. Available at: [Link]

  • Wang, H. et al. (n.d.). The electrochemically selective C3-thiolation of quinolines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Heeb, S. et al. (n.d.). Quinolone antibiotics. PMC - PubMed Central - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. ResearchGate. Available at: [Link]

  • Ökten, S. et al. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Wolska, L. et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

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Exploratory

The Quinolinone Scaffold: A Privileged Framework for Targeting Diverse Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinolinone core, a bicyclic heterocyclic system, represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolinone core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to engage a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the key biological targets of quinolinone derivatives, with a primary focus on their interactions with protein kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs). We will delve into the mechanistic underpinnings of these interactions, explore the intricate signaling pathways modulated by these compounds, and provide detailed, field-proven experimental protocols for target identification and validation. This document is intended to serve as a vital resource for researchers actively engaged in the discovery and development of novel therapeutics derived from the versatile quinolinone framework.

The Quinolinone Nucleus: A Foundation for Diverse Bioactivity

The quinolinone scaffold, characterized by a fused benzene and pyridinone ring system, possesses a unique combination of structural features that contribute to its promiscuous yet often highly potent biological activity. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), coupled with an extended aromatic system capable of engaging in π-π stacking and hydrophobic interactions, allows for versatile binding to a multitude of protein active sites.[1] This inherent adaptability has led to the development of numerous quinolinone-based compounds with therapeutic applications spanning oncology, neurology, and inflammatory diseases.

This guide will focus on three major classes of proteins that are prominently targeted by quinolinone derivatives:

  • Protein Kinases: Crucial regulators of cellular signaling, often dysregulated in cancer.

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a vast array of physiological processes.

  • Phosphodiesterases (PDEs): Enzymes that modulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Quinolinone Derivatives as Potent Modulators of Protein Kinase Activity

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Quinolinone derivatives have emerged as a significant class of kinase inhibitors, with several compounds having received FDA approval for the treatment of various cancers.[3]

Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues, initiating downstream signaling cascades that drive cell growth and proliferation.[4] Quinolinone-based inhibitors often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the transfer of a phosphate group to the substrate.

Key RTK Targets:

  • Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and differentiation.

  • c-Met: The receptor for hepatocyte growth factor (HGF), implicated in tumor invasion and metastasis.

Signaling Pathways:

Inhibition of these RTKs by quinolinone derivatives disrupts downstream signaling through two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway , which primarily regulates gene expression and cell proliferation, and the PI3K-AKT-mTOR pathway , which is a central regulator of cell survival, growth, and metabolism.[4][5][6]

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Recruitment PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization Ras RAS Grb2->Ras Activation Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR mTOR->Transcription Quinolinone Quinolinone Derivative Quinolinone->RTK Inhibition ADP_Glo_Workflow Start Start: Kinase Reaction (Kinase, Substrate, ATP, Quinolinone Derivative) Step1 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Start->Step1 Incubate1 Incubate 40 min, RT Step1->Incubate1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate1->Step2 Incubate2 Incubate 30-60 min, RT Step2->Incubate2 End Measure Luminescence Incubate2->End

ADP-Glo™ Kinase Assay Workflow

Quinolinone Derivatives as Antagonists of G-Protein Coupled Receptors (GPCRs)

GPCRs are a vast and diverse family of transmembrane receptors that play a pivotal role in signal transduction, responding to a wide range of extracellular stimuli. Their involvement in numerous physiological and pathological processes makes them highly attractive drug targets.

Targeting the Calcitonin Gene-Related Peptide (CGRP) Receptor

The CGRP receptor is a class B GPCR that is critically involved in the pathophysiology of migraine. [7]CGRP is a neuropeptide that is released from trigeminal sensory nerves and its levels are elevated during migraine attacks. [7]Antagonism of the CGRP receptor has been shown to be an effective therapeutic strategy for the acute treatment of migraine. Quinolinone derivatives have been identified as potent and competitive antagonists of the CGRP receptor. [7][8] Signaling Pathway:

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). [4]Upon binding of CGRP, the receptor couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets, leading to the physiological effects of CGRP, including vasodilation. Quinolinone-based antagonists competitively block the binding of CGRP to its receptor, thereby inhibiting this signaling cascade.

CGRP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CGRP_R CGRP Receptor (CLR/RAMP1) G_Protein Gs Protein CGRP_R->G_Protein Activation CGRP CGRP CGRP->CGRP_R Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets (e.g., Vasodilation) PKA->Downstream Phosphorylation Quinolinone Quinolinone Derivative Quinolinone->CGRP_R Competitive Antagonism

CGRP Receptor Signaling and its Inhibition
Quantitative Data: Binding Affinity of Quinolinone Derivatives for the CGRP Receptor

The following table presents the inhibitory constant (Ki) values for representative quinolinone derivatives against the CGRP receptor, indicating their binding affinity.

Quinolinone DerivativeKi (nM)Reference
Compound 4single digit nM[8][9]
Compound 12low nM[8][9]
Experimental Protocol: Radioligand Binding Assay for CGRP Receptor

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. [10][11][12]This protocol describes a competitive binding assay to determine the Ki of a quinolinone derivative for the CGRP receptor.

Principle: A radiolabeled ligand with known affinity for the CGRP receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled quinolinone derivative (the competitor). The ability of the quinolinone derivative to displace the radioligand from the receptor is measured, and from this, the Ki value can be calculated. [10][11][12] Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the CGRP receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (containing a specific amount of protein).

      • 50 µL of the quinolinone derivative at various concentrations.

      • 50 µL of a fixed concentration of the radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CGRP agonist).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation. [10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand. [10] * Wash the filters several times with ice-cold wash buffer to remove unbound radioligand. [11]

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Assay Plate (Membranes, Radioligand, Quinolinone Derivative) Incubate Incubate to Equilibrium Start->Incubate Filter Filter and Wash (Separate Bound from Free) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Binding Affinity Analyze->End

Radioligand Binding Assay Workflow

Quinolinone Derivatives as Inhibitors of Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby playing a crucial role in regulating intracellular signaling. [1][13]Different PDE families exhibit distinct substrate specificities and tissue distributions, making them attractive targets for the development of selective inhibitors.

Targeting PDE5

PDE5 is a cGMP-specific phosphodiesterase that is highly expressed in the corpus cavernosum of the penis and in pulmonary vasculature. [1][14][15][16]Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This is the mechanism of action for well-known drugs used to treat erectile dysfunction. Quinolinone derivatives have been identified as extremely potent and selective inhibitors of PDE5. [17][18] Signaling Pathway:

The nitric oxide (NO)-cGMP signaling pathway is central to the regulation of smooth muscle tone. [14][15]In response to appropriate stimuli, NO is produced by nitric oxide synthase (NOS) and diffuses into smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP. cGMP then activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation. PDE5 acts as a "brake" on this pathway by hydrolyzing cGMP to the inactive GMP. Quinolinone-based PDE5 inhibitors block this hydrolysis, thereby potentiating the effects of NO and promoting vasodilation. [14][15]

PDE5_Signaling cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation GMP GMP PDE5->GMP Hydrolysis Quinolinone Quinolinone Derivative Quinolinone->PDE5 Inhibition

NO/cGMP/PDE5 Signaling Pathway and its Modulation
Quantitative Data: Inhibitory Potency of Quinolinone Derivatives Against PDE5

The following table provides IC50 values for representative quinolinone derivatives against PDE5.

Quinolinone DerivativeIC50 (nM)Reference
4-benzylaminoquinoline derivative0.05[17][18]
ICF240271.86[3]
Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

The PDE-Glo™ Phosphodiesterase Assay is a luminescent assay for measuring the activity of PDEs. [19][20][18][21][22][23][24] Principle: The assay involves a PDE reaction where cAMP or cGMP is converted to its corresponding monophosphate. In a subsequent step, the remaining unhydrolyzed cyclic nucleotide is used in a kinase reaction to consume ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction. A low luminescent signal indicates high PDE activity, as more cyclic nucleotide was hydrolyzed, leaving more available for the kinase reaction and thus more ATP consumption. [19][20][18][21][22][23][24] Step-by-Step Methodology:

  • PDE Reaction:

    • In a 384-well plate, set up the PDE reaction containing the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the quinolinone derivative at various concentrations.

    • Incubate at the optimal temperature for the PDE for a defined period.

  • Termination of PDE Reaction:

    • Add the PDE-Glo™ Termination Buffer, which contains a broad-spectrum PDE inhibitor, to stop the reaction. [19]

  • Signal Generation:

    • Add the PDE-Glo™ Detection Solution, which contains a cyclic nucleotide-dependent protein kinase. [19] * Incubate to allow the kinase to react with the remaining cyclic nucleotide and consume ATP.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP via a luminescent reaction. [19]

  • Luminescence Measurement:

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal. [19] * Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the quinolinone derivative.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PDE_Glo_Workflow Start Start: PDE Reaction (PDE, cNMP, Quinolinone) Step1 Add Termination Buffer (Stop PDE Reaction) Start->Step1 Step2 Add Detection Solution (Kinase Reaction, Consume ATP) Step1->Step2 Step3 Add Kinase-Glo® Reagent (Generate Light) Step2->Step3 End Measure Luminescence Step3->End

PDE-Glo™ Assay Workflow

Target Validation: Ensuring On-Target Efficacy

Identifying a potential biological target is a critical first step, but it is equally important to validate that the observed biological effect of a compound is indeed due to its interaction with the intended target. Target validation provides confidence in the mechanism of action and is crucial for advancing a compound through the drug discovery pipeline. [25]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context. [13][26][27][28][29] Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates that the compound has bound to and stabilized the protein. [13][26][27][28][29] Workflow:

  • Cell Treatment: Treat cells with the quinolinone derivative or a vehicle control.

  • Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

CETSA_Workflow Start Cell Treatment (Quinolinone or Vehicle) Heat Apply Temperature Gradient Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Analyze Generate Melting Curves (Compare Treated vs. Vehicle) Quantify->Analyze End Confirm Target Engagement Analyze->End

Cellular Thermal Shift Assay (CETSA) Workflow
Drug Affinity Responsive Target Stability (DARTS)

DARTS is another valuable technique for identifying and validating the targets of small molecules without the need for compound modification. [22][30][31][32][33][34] Principle: Similar to CETSA, DARTS is based on the principle that ligand binding can protect a protein from proteolysis. In a DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited proteolysis. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation by the compound. [22][30][31][32][33][34] Workflow:

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Compound Incubation: Incubate the cell lysate with the quinolinone derivative or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for partial protein digestion. [33]4. SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize the protein bands by staining (e.g., Coomassie blue or silver stain).

  • Mass Spectrometry: Excise the protein bands that show increased intensity in the compound-treated sample compared to the control and identify the proteins by mass spectrometry.

  • Validation: The identified protein is a candidate target of the quinolinone derivative and can be further validated using other methods.

DARTS_Workflow Start Cell Lysate Preparation Incubate Incubate with Quinolinone or Vehicle Start->Incubate Proteolysis Limited Proteolysis Incubate->Proteolysis Separate SDS-PAGE Separation Proteolysis->Separate Identify Identify Protected Proteins (Mass Spectrometry) Separate->Identify End Candidate Target Identified Identify->End

Drug Affinity Responsive Target Stability (DARTS) Workflow

Conclusion

The quinolinone scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of potent and selective modulators of a wide range of biological targets. This guide has provided a comprehensive overview of the key targets of quinolinone derivatives, with a focus on kinases, GPCRs, and PDEs. The detailed mechanistic insights, signaling pathway diagrams, and experimental protocols presented herein are intended to empower researchers to further explore the therapeutic potential of this remarkable chemical framework. As our understanding of the complex interplay of cellular signaling pathways continues to grow, the versatility of the quinolinone nucleus will undoubtedly continue to yield novel and impactful therapeutic agents for a host of human diseases.

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Foundational

A Technical Guide to Difluoro-Substituted Quinolinone Scaffolds in Modern Drug Discovery

Preamble: The Strategic Imperative of Fluorine in Medicinal Chemistry The introduction of fluorine into bioactive molecules represents one of the most impactful strategies in modern medicinal chemistry. Its unique proper...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules represents one of the most impactful strategies in modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Within the vast landscape of heterocyclic chemistry, the quinolinone scaffold has proven to be a privileged structure, serving as the foundation for numerous therapeutic agents.[2][3] The strategic combination of these two elements, resulting in difluoro-substituted quinolinone scaffolds, has given rise to compounds with exceptional potency and tailored pharmacological profiles, particularly in the realms of antibacterial and anticancer research.[4]

This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of difluoro-substituted quinolinone scaffolds. It is designed for researchers and drug development professionals seeking to leverage this powerful chemical motif in their own discovery programs.

The Core Architecture: Physicochemical Impact of Difluorination

The archetypal quinolinone core is a bicyclic aromatic heterocycle. The introduction of two fluorine atoms, commonly at the C-6 and C-8 positions, profoundly alters the electronic and physical properties of the scaffold.

  • Electronic Effects: The potent electron-withdrawing nature of fluorine lowers the pKa of nearby basic centers, such as the piperazine moiety frequently found at C-7.[5] This modulation of basicity is critical, as it directly influences the compound's solubility, cell penetration, and interaction with biological targets.

  • Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. Fluorine substitution at positions susceptible to metabolic attack can significantly increase a compound's half-life and bioavailability.

  • Conformational Control & Binding: Fluorine substitution can influence the conformation of substituents and their interactions within a protein binding pocket. The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, enhancing binding affinity in a manner distinct from traditional hydrogen bonding.[6]

Table 1: Illustrative Impact of Fluorination on Quinolinone Properties

PropertyNon-Fluorinated Analog6-Fluoro Analog6,8-Difluoro AnalogRationale for Change
LogP (Lipophilicity) ~1.5~1.8~2.1Each fluorine atom contributes to increased lipophilicity.
pKa (of C-7 Piperazine) ~8.5~8.1~7.8Strong electron-withdrawing effect of fluorine reduces basicity.[5]
Metabolic Half-life LowModerateHighC-F bond is highly resistant to enzymatic cleavage.
Gyrase Inhibition (IC₅₀) High (Weak)ModerateLow (Potent)Fluorine enhances binding to the enzyme-DNA complex.[1]

Synthetic Strategies: Building the Difluoro-Quinolinone Core

The construction of the difluoro-substituted quinolinone scaffold relies on established cyclization reactions, adapted for fluorinated starting materials. The choice of synthetic route is often dictated by the availability of the initial difluoroaniline precursors.

Gould-Jacobs and Conrad-Limpach Reactions

Classical methods like the Gould-Jacobs and Conrad-Limpach cyclocondensation reactions remain highly relevant.[3] These pathways typically involve the reaction of a substituted aniline with a β-ketoester or a similar three-carbon component, followed by thermal or acid-catalyzed cyclization to form the quinolinone ring.

The key to creating the difluoro scaffold is the use of a difluoro-substituted aniline as the starting material. For example, 2,4-difluoroaniline is a common precursor for synthesizing quinolones with fluorine at the C-6 and C-8 positions.

Synthesis_Workflow A Difluoroaniline (e.g., 2,4-difluoroaniline) C Condensation (Gould-Jacobs Pathway) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Intermediate Adduct C->D Heat E Thermal Cyclization (High Temperature) D->E ~250°C F 4-Hydroxyquinoline Ester E->F H Saponification & Acidification F->H G Hydrolysis I Core Quinolinone Acid H->I J Further Functionalization (e.g., C-7 Substitution) I->J Nucleophilic Substitution K Final Difluoro-Substituted Quinolinone J->K

Caption: Generalized Gould-Jacobs pathway for quinolinone synthesis.

Modern Approaches

More recent methodologies offer milder conditions and greater functional group tolerance. For instance, metal-free cyclization reactions using polyfluoroalkanoic acids can serve as both a C1 synthon and the source of a fluoroalkyl group.[7] Additionally, methods exploiting the reactivity of difluorocarbene for the de novo construction of the quinoline ring have been developed, providing novel entry points to these scaffolds.[8]

Mechanism of Action: Intercepting Bacterial Replication

The primary therapeutic success of difluoro-substituted quinolinones, particularly the fluoroquinolone antibiotics, stems from their potent inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[9][10][] These enzymes are critical for managing DNA topology (supercoiling, catenation, and decatenation) during replication, transcription, and repair.[12][13]

  • Target Binding: The quinolone molecule intercalates into the DNA and binds to the enzyme, creating a stable ternary complex (Quinolone-Enzyme-DNA).

  • Inhibition of Re-ligation: DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then re-ligating the break. Fluoroquinolones trap this "cleavage complex" by preventing the re-ligation step.[14]

  • Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately resulting in rapid, concentration-dependent bacterial cell death.[13][15]

The fluorine atom at the C-6 position has been shown to be crucial for improving the binding to this gyrase-DNA complex by a significant margin.[1]

MOA_Diagram cluster_0 Normal Bacterial DNA Replication cluster_1 Inhibition by Difluoro-Quinolinone A Relaxed Circular DNA B DNA Gyrase introduces negative supercoils A->B C Supercoiled DNA (Ready for replication) B->C D Supercoiled DNA E DNA Gyrase creates double-strand break D->E F Difluoro-Quinolinone Binds to Gyrase-DNA Complex E->F G Ternary Complex Stabilized (Re-ligation Blocked) F->G H Chromosome Fragmentation G->H I Bacterial Cell Death H->I

Caption: Mechanism of action of difluoro-quinolones on bacterial DNA gyrase.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological profile of a difluoro-substituted quinolinone is exquisitely sensitive to the nature and position of its substituents. Decades of research have illuminated key SAR principles that guide the design of new analogs.[16]

Table 2: Key Structure-Activity Relationships for Difluoro-Quinolinones

PositionPreferred Substituent(s)Impact on Activity, Spectrum, and Safety
N-1 Small alkyl (Ethyl), Cyclopropyl, DifluorophenylCrucial for gyrase inhibition and cell penetration. Cyclopropyl is a hallmark of many potent fluoroquinolones.[16]
C-3 Carboxylic AcidEssential for binding to DNA gyrase. Esterification or replacement generally leads to a significant loss of antibacterial activity.[16]
C-4 Oxo (=O) groupConsidered essential for activity.[16]
C-5 Amino (NH₂), MethylAn amino group can enhance overall antibacterial properties. Sparfloxacin, a difluoroquinolone, features a C-5 amino group.[17]
C-6 Fluorine (F) Monumental for activity. Dramatically increases potency against DNA gyrase across many bacterial species.[1][16]
C-7 Piperazine, Pyrrolidine rings (often substituted)Modulates antibacterial spectrum, potency, and pharmacokinetic properties. The nature of the substituent on this ring can influence activity against Gram-positive vs. Gram-negative bacteria.[17]
C-8 Fluorine (F) , MethoxyA C-8 fluorine atom generally improves potency against Gram-negative bacteria.[16] A C-8 methoxy group can enhance activity against Gram-positive organisms and reduce photosensitivity, a known side effect.[16]

Applications in Drug Discovery

While initially famed for their antibacterial prowess, the versatility of the difluoro-substituted quinolinone scaffold has led to its exploration in other therapeutic areas.

  • Antibacterial Agents: This remains the primary application. Compounds like Sparfloxacin (5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) demonstrate superior potency compared to earlier non-difluorinated quinolones like ciprofloxacin.[17]

  • Anticancer Agents: The quinoline/quinolinone core is present in several FDA-approved tyrosine kinase inhibitors used in oncology.[18] The ability of fluorine to enhance binding affinity and metabolic stability makes difluoro-substituted analogs attractive candidates for development as inhibitors of cancer-related signaling pathways.

  • Other Therapeutic Areas: The scaffold has been investigated for a wide range of other biological activities, including antiviral, antifungal, anti-inflammatory, and anticonvulsant properties, though these are less developed than the antibacterial and anticancer applications.[2][19]

Experimental Protocols & Characterization

Protocol: Synthesis of a 1-Cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic Acid

This protocol is an illustrative example of a multi-step synthesis to produce a core difluoro-quinolone structure.

Step 1: Synthesis of Ethyl 2,4-difluoro-5-(piperazin-1-yl)benzoylacetate

  • To a solution of 2,4,5-trifluorobenzoylacetate (1.0 eq) in acetonitrile, add N-Boc-piperazine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to reflux for 6 hours, monitoring by TLC.

  • Cool the reaction, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

Step 2: Cyclization to the Quinolinone Core

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

Step 3: N-Alkylation with Cyclopropyl Bromide

  • Dissolve the product from Step 2 in dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq).

  • Heat the mixture to 80°C for 8 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Hydrolysis and Deprotection

  • Dissolve the purified ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Add trifluoroacetic acid (TFA, 5.0 eq) to remove the Boc protecting group and stir for 2 hours.

  • Concentrate the solvent, and collect the resulting precipitate by filtration. Wash with cold water and diethyl ether, then dry under vacuum to yield the final product.

Self-Validation: The identity and purity of the final compound must be confirmed by:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typically required).

Characterization Techniques

The analysis of difluoro-substituted quinolinones relies on a suite of spectroscopic methods.

  • NMR Spectroscopy: ¹⁹F NMR is indispensable for confirming the presence and chemical environment of the fluorine atoms. ¹H NMR provides the proton framework.

  • Spectrophotometry & Spectrofluorimetry: The conjugated aromatic system of quinolones gives them distinct UV-Vis absorption and fluorescence properties, which can be used for quantification and studying interactions, such as charge-transfer complex formation.[20][21][22]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the ketone (~1700-1750 cm⁻¹), the O-H stretch of the carboxylic acid, and the C-F stretch (~1000-1100 cm⁻¹).[23]

Screening_Workflow A Synthesized Compound Library (Difluoro-Quinolinones) B Primary Screening: In Vitro Antibacterial Assay (MIC) A->B C Inactive Compounds B->C MIC > 10 µM D Active 'Hits' (Potency < 10 µM) B->D MIC ≤ 10 µM E Secondary Screening: Cytotoxicity Assay (e.g., HeLa, HepG2) D->E F Toxic Hits E->F High Toxicity G Non-Toxic 'Leads' E->G Low Toxicity H Mechanism of Action Studies (Gyrase Inhibition Assay) G->H I In Vivo Efficacy Studies (Infected Mouse Model) H->I J Lead Optimization (SAR-guided chemical modification) I->J J->A New Analogs

Caption: A typical workflow for antibacterial drug discovery using these scaffolds.

Challenges and Future Perspectives

Despite their success, the widespread use of fluoroquinolones has led to a significant challenge: bacterial resistance .[4] Mechanisms include mutations in the target enzymes (gyrase and topoisomerase IV) and increased expression of efflux pumps that remove the drug from the bacterial cell. Furthermore, concerns about side effects, including photosensitivity and CNS effects, have tempered their use.[16]

The future of difluoro-substituted quinolinone research lies in designing next-generation compounds that can overcome these limitations. Strategies include:

  • Dual-Targeting Agents: Designing molecules that inhibit both a primary target like gyrase and a secondary bacterial process to combat resistance.

  • Targeting Resistant Strains: Developing analogs with novel binding modes that are effective against mutated forms of gyrase and topoisomerase IV.

  • Improving Safety Profiles: Fine-tuning the scaffold (e.g., with a C-8 methoxy group) to reduce off-target effects and minimize adverse events like phototoxicity.[16]

  • Expanding Therapeutic Applications: Systematically exploring the scaffold's potential in oncology and virology, leveraging the established benefits of difluorination to create potent and selective inhibitors for novel targets.

The difluoro-substituted quinolinone scaffold is a testament to the power of strategic molecular design. Its robust synthetic accessibility, coupled with the profound pharmacological benefits imparted by difluorination, ensures its continued relevance as a privileged core structure in the ongoing quest for novel therapeutics.

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  • NIH. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Vibrational spectroscopic characterization of fluoroquinolones. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Substituted Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Retrieved from [Link]

  • Clinrol. (n.d.). Clinical trial studies. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Drug-Drug Interaction Study Between EDP-938, Itraconazole, Rifampin, and Quinidine in Healthy Subjects. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating the developability, bioavailability, and ultimately, the clinical success of a novel chemical entity. The compound at the heart of this guide, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, is a structurally rich molecule, holding promise as a versatile intermediate in the synthesis of innovative therapeutics. Its quinolinone core is a privileged scaffold in medicinal chemistry, while the difluoro and bromomethyl substitutions offer avenues for potent and selective biological interactions. However, it is precisely this structural complexity that presents a formidable challenge in understanding and modulating its solubility.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a simplistic recitation of data, for in the realm of novel compounds, such data is often nascent. Instead, this document serves as a comprehensive strategic manual. It will equip you with the foundational principles, predictive insights, and robust experimental methodologies required to systematically characterize the solubility of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. We will delve into the theoretical underpinnings that govern its solubility, provide detailed, field-tested protocols for its empirical determination, and offer a logical framework for solvent selection and data interpretation. This guide is designed not merely to inform, but to empower you to make critical, data-driven decisions in your research and development endeavors.

I. Molecular Architecture and its Implications for Solubility

The solubility of a compound is a direct manifestation of its molecular structure and the intricate interplay of intermolecular forces between the solute and the solvent. A thorough analysis of the constituent parts of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one provides the initial framework for predicting its behavior in various organic solvents.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
Molecular Weight 274.06 g/mol The relatively moderate molecular weight does not in itself suggest major solubility limitations.
logP (Octanol-Water Partition Coefficient) 2.15A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This suggests that the compound will likely exhibit better solubility in organic solvents than in water.
Topological Polar Surface Area (TPSA) 41.6 ŲA lower TPSA is generally associated with better membrane permeability and can also indicate a reduced capacity for hydrogen bonding with polar protic solvents, potentially favoring solubility in aprotic or less polar solvents.
Hydrogen Bond Donors 1 (from the N-H group)The presence of a hydrogen bond donor allows for interaction with protic solvents and polar aprotic solvents with hydrogen bond acceptors.
Hydrogen Bond Acceptors 3 (from the C=O and 2x F atoms)The carbonyl oxygen and fluorine atoms can act as hydrogen bond acceptors, facilitating interactions with protic solvents.

Structural Component Analysis:

  • Quinolin-2(1H)-one Core: This bicyclic lactam structure is largely planar and aromatic, contributing to its rigidity and potential for π-π stacking interactions. The quinolinone moiety itself has limited water solubility but is soluble in various organic solvents like alcohols and aromatic hydrocarbons.[1] The N-H group can participate in hydrogen bonding, while the carbonyl group acts as a hydrogen bond acceptor.

  • Difluoro Substitution: The two fluorine atoms on the benzene ring at positions 7 and 8 are highly electronegative and will significantly influence the electronic distribution of the molecule. While C-F bonds are polar, the overall effect on molecular polarity will depend on the symmetry of their placement. Difluorobenzene isomers are generally soluble in a range of organic solvents, including ethanol, acetone, and diethyl ether.[2]

  • Bromomethyl Group: The -CH₂Br group at the 4-position introduces a reactive and somewhat polarizable handle. Benzyl bromide, a structural analog, is soluble in most organic solvents.[3][4] This group can participate in dipole-dipole interactions.

Integrated Solubility Hypothesis:

Based on the composite of these structural features and predicted properties, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is anticipated to be a crystalline solid with poor aqueous solubility. Its solubility in organic solvents is expected to be moderate and highly dependent on the solvent's polarity and hydrogen bonding capabilities. The molecule possesses both lipophilic (the aromatic system) and polar (N-H, C=O, C-F, C-Br) characteristics. Therefore, solvents that can effectively engage in both non-polar and polar interactions are likely to be the most effective.

II. A Strategic Approach to Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] The optimal solvent for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one will be one whose polarity and intermolecular interaction potential most closely matches that of the solute. A systematic screening of solvents from different classes is the most effective approach.

Recommended Solvent Classes for Initial Screening:

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)) These solvents are excellent candidates as they can engage in dipole-dipole interactions and, in the case of DMF and DMSO, can accept hydrogen bonds from the quinolinone's N-H group.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents can act as both hydrogen bond donors and acceptors, interacting with the N-H, C=O, and fluorine atoms of the target molecule. Some quinolinone derivatives have shown good solubility in hot ethanol.[6]

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) These solvents have moderate polarity and can effectively solvate a range of organic molecules. Quinolin-2-one itself shows good solubility in chloroform.[1]

  • Ester Solvents: (e.g., Ethyl Acetate) This is a moderately polar solvent that can act as a hydrogen bond acceptor.

  • Aromatic Hydrocarbons: (e.g., Toluene) While less polar, the aromatic nature of toluene may facilitate π-π stacking interactions with the quinolinone ring system.

  • Ketone Solvents: (e.g., Acetone) A polar aprotic solvent that is a good general-purpose solvent for many organic compounds.

The following diagram illustrates the logical flow for selecting an appropriate solvent system, particularly in the context of crystallization, which is closely tied to solubility.

G cluster_0 Solvent Selection Workflow A Define Objective (e.g., Reaction, Purification, Analysis) B Theoretical Assessment - Analyze solute structure (polarity, H-bonding) - Consult literature for similar compounds A->B C Initial Solvent Screening (Small-Scale Tests) B->C D Evaluate Solubility at Room Temperature C->D E Evaluate Solubility at Elevated Temperature D->E If insoluble G Select Optimal Solvent or Solvent System D->G If too soluble, reject F Assess Crystal Formation upon Cooling E->F If soluble E->G If insoluble, reject F->C If no crystals/oil out, consider solvent mixture F->G If good crystals form H Consider Solvent Properties - Boiling Point - Reactivity - Toxicity G->H

Caption: Logical workflow for solvent selection.

III. Rigorous Experimental Determination of Solubility

While theoretical predictions are invaluable for guiding experimental design, empirical determination remains the gold standard. Two primary types of solubility measurements are pertinent in a drug discovery context: kinetic and thermodynamic solubility.

A. Kinetic Solubility: A High-Throughput Approach for Early Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a measure of how readily a compound precipitates and is a crucial parameter in early-stage drug discovery to flag potential liabilities.

Experimental Protocol: Nephelometry-Based Kinetic Solubility Assay

This high-throughput method relies on detecting the formation of a precipitate by measuring light scattering.

  • Preparation of Stock Solution: Accurately prepare a high-concentration stock solution of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a clear-bottomed 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent to create a range of concentrations.

  • Addition to Buffer: To a separate microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each concentration from the DMSO plate. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effects.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Nephelometric Measurement: Read the plate using a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate that has formed.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is typically defined as the concentration at which the scattered light signal begins to significantly increase above the background.

G A 1. Prepare 10 mM Stock in 100% DMSO B 2. Serially Dilute Stock in Microplate with DMSO A->B C 3. Add Diluted Stocks to Aqueous Buffer Plate (Final DMSO <2%) B->C D 4. Incubate at 25°C for 2 hours C->D E 5. Read Plate on Nephelometer D->E F 6. Determine Solubility from Precipitation Point E->F

Caption: Workflow for nephelometry-based kinetic solubility.

B. Thermodynamic Solubility: The Definitive Equilibrium Measurement

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The "shake-flask" method is the most widely accepted technique for its determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method requires more time and compound but provides the most accurate and reliable solubility data.

  • Preparation of Saturated Solution: Add an excess amount of solid 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the undissolved solid.

    • Filtration: Use a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.45 µm) to remove the solid. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in the same solvent used for dilution.

  • HPLC Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample supernatant.

    • Calculate the concentration in the sample using the calibration curve.

    • Account for the dilution factor to determine the final solubility in the original solvent.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations or solvate formation during the experiment.

G cluster_1 Thermodynamic Solubility Workflow (Shake-Flask) A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h) with Agitation A->B C 3. Separate Phases (Centrifuge/Filter) B->C G 7. (Optional) Analyze Remaining Solid (XRPD/DSC) B->G D 4. Dilute Supernatant C->D E 5. Quantify by HPLC-UV D->E F 6. Calculate Solubility from Calibration Curve E->F

Caption: Shake-flask method for thermodynamic solubility.

IV. Data Interpretation and Application

The solubility data obtained, whether kinetic or thermodynamic, are critical inputs for various stages of drug development:

  • Lead Optimization: Poor solubility can be addressed through medicinal chemistry efforts by modifying the molecular structure.

  • Formulation Development: Understanding the solubility in different excipients is essential for designing effective oral or parenteral formulations.

  • In Vitro Assay Design: Knowledge of a compound's solubility limit is crucial to avoid artifacts and misinterpretation of biological data due to precipitation in assay media.

  • Crystallization Process Development: The selection of an appropriate solvent system with optimal solubility characteristics is fundamental for obtaining high-purity crystalline material with desired physical properties.

V. Conclusion: A Roadmap to Understanding Solubility

While direct, published solubility data for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is not yet available, this guide has provided a comprehensive framework for its systematic investigation. By integrating theoretical predictions based on its molecular architecture with robust, well-established experimental protocols, researchers can confidently characterize this crucial physicochemical property. The insights gained from such studies will be instrumental in unlocking the full potential of this promising molecule and its derivatives in the pursuit of novel therapeutics. The methodologies detailed herein represent a self-validating system, ensuring that the data generated is reliable, reproducible, and directly applicable to the critical decisions made throughout the drug discovery and development pipeline.

References

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

  • Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Tikrit Journal of Pure Science. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Guide for crystallization. HAL open science. Available at: [Link]

  • 1,2-difluorobenzene. Solubility of Things. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]

  • 2-Quinolinone. Solubility of Things. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]

  • Benzyl bromide. Wikipedia. Available at: [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 mg TABLETS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Available at: [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Publications. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Characterization of Drug-like Chemical Space for Cytotoxic Marine Metabolites Using Multivariate Methods. Marine Drugs. Available at: [Link]

  • Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors. PubMed. Available at: [Link]

  • 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. Molbase. Available at: [Link]

  • 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. ChemSrc. Available at: [Link]

  • Benzyl Bromide. PubChem. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for O-Alkylation Reactions Using 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 7,8-Difluoroquinolin-2(1H)-one Moiety in Medicinal Chemistry The quinolin-2(1H)-one scaffold is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 7,8-Difluoroquinolin-2(1H)-one Moiety in Medicinal Chemistry

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation. The strategic placement of two fluorine atoms at the 7 and 8 positions of the quinolinone ring system in 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one offers a unique building block for the synthesis of novel drug candidates. This application note provides a comprehensive guide to the use of this versatile reagent in O-alkylation reactions, a critical transformation for the preparation of aryl ethers, which are prevalent in many biologically active compounds.

Mechanistic Insights: Achieving Selective O-Alkylation

The quinolin-2(1H)-one system is an ambident nucleophile, possessing two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regiochemical outcome of the alkylation is highly dependent on the substitution pattern of the quinolinone ring and the reaction conditions.

Studies on the alkylation of substituted quinolin-2(1H)-ones have revealed a significant electronic and steric influence of the substituents on the N- versus O-alkylation selectivity.[1] While alkylation of quinolin-2(1H)-ones substituted at the C6 and C7 positions often yields a mixture of N- and O-alkylated products, with N-alkylation being the major pathway, substitution at the C8 position has been shown to exclusively favor O-alkylation.[1] This directing effect is attributed to the steric hindrance around the nitrogen atom imposed by the C8 substituent, which favors the attack from the less hindered oxygen atom.

The subject of this guide, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, possesses a fluorine atom at the C8 position. This substitution pattern is expected to sterically hinder the N1 position, thereby promoting selective O-alkylation. The electron-withdrawing nature of the fluorine atoms can also influence the nucleophilicity of the oxygen and nitrogen atoms, further contributing to the selectivity.

The O-alkylation reaction proceeds via a Williamson ether synthesis mechanism, which is a classic SN2 reaction between an alkoxide and an alkyl halide.[2] In this case, the phenoxide, generated by deprotonating a phenol with a suitable base, acts as the nucleophile, and the bromomethyl group of the quinolinone derivative is the electrophile.

Experimental Protocol: General Procedure for O-Alkylation of Phenols

This protocol provides a general method for the O-alkylation of a phenolic substrate using 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. Researchers should consider this as a starting point and may need to optimize the conditions for their specific substrate.

Materials:

  • 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

  • Phenolic substrate

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq.), 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the phenolic substrate.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the phenolic substrate. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the O-alkylation of phenols.

ParameterConditionRationale
Alkylating Agent 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-oneProvides the 7,8-difluoroquinolin-2(1H)-one methyl moiety.
Nucleophile Phenolic SubstrateThe oxygen atom acts as the nucleophile.
Base K₂CO₃ or Cs₂CO₃Deprotonates the phenol to generate the more nucleophilic phenoxide. Cs₂CO₃ is a stronger base and can be more effective for less acidic phenols.
Solvent Anhydrous DMF or MeCNPolar aprotic solvents that are suitable for SN2 reactions.
Temperature Room Temperature to 80 °CThe reaction temperature can be adjusted to optimize the reaction rate for different substrates.
Stoichiometry 1.1 eq. of Alkylating Agent, 1.5-2.0 eq. of BaseA slight excess of the alkylating agent and base is used to ensure complete conversion of the phenol.

Visualization of the Workflow

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Phenol, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, and Base solvent Add Anhydrous Solvent (DMF or MeCN) reagents->solvent stir Stir at RT or Heat (Monitor by TLC) solvent->stir quench Quench with Water & Extract with EtOAc stir->quench wash Wash Organic Layer with Water & Brine quench->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for the O-alkylation of phenols.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Use a stronger base like Cs₂CO₃ or NaH. Ensure all reagents and solvents are anhydrous.
Low reactivity of the substrate.Increase the reaction temperature and/or reaction time.
Formation of N-alkylated byproduct Steric hindrance at the C8 position is insufficient for complete O-selectivity.Screen different solvents and bases. Lowering the reaction temperature may improve selectivity.
Decomposition of the starting material Reaction temperature is too high.Reduce the reaction temperature.
Presence of water.Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Safety and Handling

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a brominated organic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a valuable and versatile reagent for the synthesis of O-alkylated quinolinone derivatives. The presence of the 7,8-difluoro substitution pattern is anticipated to favor selective O-alkylation, providing a direct route to novel aryl ethers with potential applications in drug discovery. The general protocol and troubleshooting guide provided herein should serve as a useful resource for researchers looking to incorporate this promising building block into their synthetic strategies.

References

  • Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis. (2016). Available at: [Link]

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Application

The Quinolinone Scaffold: A Versatile Platform for Chemical Probe Development

Introduction: The Quinolinone Scaffold as a Privileged Structure in Chemical Biology The quinolinone core, a bicyclic heterocyclic motif, represents a "privileged scaffold" in medicinal chemistry and chemical biology. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Chemical Biology

The quinolinone core, a bicyclic heterocyclic motif, represents a "privileged scaffold" in medicinal chemistry and chemical biology. Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation, while its chemical tractability allows for facile diversification.[1] This combination of properties has led to the development of numerous quinolinone-containing compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] Beyond their therapeutic potential, these same features make the quinolinone scaffold an exceptional platform for the construction of chemical probes—specialized molecules designed to interrogate complex biological systems.[5][6]

This guide provides a comprehensive overview of the principles and methodologies for developing and utilizing chemical probes based on the quinolinone scaffold. We will delve into the causality behind experimental design, from the rational synthesis of probes to their application in target identification and cellular imaging. The protocols provided herein are designed to be self-validating, offering researchers a robust framework for their own investigations.

I. Rational Design and Synthesis of Quinolinone-Based Probes

The efficacy of a chemical probe is dictated by its molecular architecture. A well-designed probe typically consists of three key components: the recognition element (the quinolinone scaffold in this case, which provides affinity for the target), a reporter tag for detection (e.g., a fluorophore or biotin), and a linker that spatially separates the recognition element from the reporter tag without compromising target binding. For certain applications, a reactive group (or "warhead") is also incorporated to enable covalent modification of the target protein.

Causality in Probe Design:

The choice of each component is a critical experimental decision. The position of the linker and reporter tag on the quinolinone scaffold must be carefully considered to avoid steric hindrance that could disrupt the interaction with the target protein. The nature of the linker itself—its length, rigidity, and polarity—can significantly influence the probe's properties, including its solubility and cell permeability.[7][8] For activity-based protein profiling (ABPP) probes, the reactivity of the warhead must be finely tuned to ensure selective labeling of the desired target class while minimizing off-target reactions. For photoaffinity labeling (PAL) probes, the choice of the photoreactive group (e.g., diazirine, benzophenone) depends on the desired activation wavelength and the chemical environment of the binding site.

Workflow for Quinolinone Probe Development

The development of a quinolinone-based chemical probe follows a logical progression from design and synthesis to validation and application.

Quinolinone Probe Development Workflow Overall Workflow for Quinolinone Probe Development cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Cellular Application & Target ID A Computational Modeling & Scaffold Selection B Synthesis of Quinolinone Core A->B C Functionalization with Linker & Reporter/Reactive Group B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Target Binding Assay (e.g., ITC, FP) D->E F Enzyme Inhibition Assay (IC50 determination) E->F G Selectivity Profiling F->G H Cellular Imaging / Target Engagement Assays G->H K Proteomics & Data Analysis H->K I Activity-Based Protein Profiling (ABPP) I->K J Photoaffinity Labeling (PAL) J->K ABPP Workflow Activity-Based Protein Profiling (ABPP) Workflow cluster_abpp ABPP for Target Identification A Incubate Proteome (Lysate or Live Cells) with Quinolinone-ABPP Probe C Lysis & Click Chemistry (if using a two-step probe) A->C Two-step labeling D SDS-PAGE Separation A->D B Competitive Displacement (Pre-incubate with non-tagged inhibitor) B->A Control C->D E In-Gel Fluorescence Scanning D->E F Band Excision & In-Gel Digestion E->F Identify bands of interest G LC-MS/MS Analysis F->G H Protein Identification & Data Analysis G->H PAL_Workflow Photoaffinity Labeling (PAL) Workflow cluster_pal PAL for Target Identification A Incubate Cells/Lysate with Quinolinone-PAL Probe B UV Irradiation (e.g., 365 nm) to induce covalent cross-linking A->B C Cell Lysis B->C D Click Chemistry to attach Biotin Tag C->D E Streptavidin Enrichment of Labeled Proteins D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Quantitative Proteomics (Label-free or TMT) G->H I Target Identification & Validation H->I

Sources

Method

Application Notes and Protocols for Covalent Protein Labeling with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Harnessing a Novel Fluorogenic Probe for Covalent Modification of Proteins Foreword: Beyond the Standard Toolkit I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Harnessing a Novel Fluorogenic Probe for Covalent Modification of Proteins

Foreword: Beyond the Standard Toolkit

In the dynamic landscape of chemical biology and drug discovery, the precise and robust labeling of proteins is paramount. It underpins our ability to elucidate protein function, track cellular localization, and develop targeted therapeutics. While a plethora of labeling reagents exist, the demand for probes with unique photophysical properties, enhanced stability, and specific reactivity profiles remains insatiable. This guide introduces 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one , a promising reagent for the covalent labeling of proteins. We will delve into its chemical rationale, provide detailed protocols for its application, and offer insights into the characterization of the resulting labeled proteins. This document is not merely a set of instructions but a comprehensive resource designed to empower researchers to confidently integrate this novel tool into their experimental workflows.

The Scientific Rationale: Why 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one?

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a bifunctional molecule comprising a reactive bromomethyl group and a quinolinone core. This unique combination offers several advantages for covalent protein labeling:

  • Cysteine-Selective Reactivity: The bromomethyl group is an electrophile that readily reacts with strong nucleophiles. Within the context of a protein, the thiol group of a cysteine residue is the most potent nucleophile, making it the primary target for alkylation by this reagent. This inherent selectivity allows for targeted labeling of cysteine residues, which are often strategically located in active sites or protein-protein interfaces.

  • Fluorogenic Properties: The quinolinone core is a known fluorophore. Quinolinone derivatives have been shown to exhibit favorable fluorescent properties, including significant Stokes shifts and environmental sensitivity.[1][2] This intrinsic fluorescence provides a direct means of detecting and quantifying the labeled protein without the need for secondary reagents. While the precise spectral properties of this specific derivative require experimental determination, related quinolinone structures exhibit excitation and emission in the near-UV and blue regions of the spectrum, respectively.[3][4]

  • Stable Covalent Linkage: The reaction between the bromomethyl group and a cysteine thiol forms a stable thioether bond. This irreversible linkage ensures that the fluorescent label remains attached to the protein throughout subsequent experimental manipulations, such as SDS-PAGE, chromatography, and mass spectrometry.

  • The Role of Difluoro Substitution: The presence of two fluorine atoms on the quinolinone ring can enhance the photostability and quantum yield of the fluorophore. Furthermore, fluorine substitution can subtly modulate the reactivity of the bromomethyl group, potentially influencing its selectivity.

Mechanism of Covalent Labeling

The covalent labeling of a protein with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon of the bromomethyl group. This concerted reaction results in the formation of a stable thioether bond and the displacement of a bromide ion.

Covalent Labeling Mechanism cluster_reactants Reactants cluster_products Products reagent 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one transition SN2 Transition State reagent->transition protein Protein-SH (Cysteine Residue) protein->transition Nucleophilic Attack product Labeled Protein (Stable Thioether Bond) transition->product bromide Br⁻ transition->bromide Leaving Group

Caption: Mechanism of cysteine modification.

The reaction rate is dependent on several factors, including the pH of the reaction buffer, the accessibility of the cysteine residue, and the local microenvironment of the thiol group. A slightly alkaline pH (7.5-8.5) is generally optimal, as it promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.

Experimental Protocols

Reagent Preparation and Handling

Chemical Properties:

PropertyValue
Chemical Name 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
CAS Number 953070-72-9[4]
Molecular Formula C₁₀H₆BrF₂NO[4]
Molecular Weight 274.06 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in anhydrous dimethyl sulfoxide (DMSO).

  • Dispense into small aliquots to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light. The solution should be stable for several months under these conditions.

Safety Precautions:

  • 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a reactive alkylating agent and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Protein Labeling Protocol

This protocol provides a general guideline for labeling a protein with a single accessible cysteine residue. Optimization of the reagent-to-protein molar ratio and reaction time may be necessary for different proteins.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.5-8.5)

  • 10 mM 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in DMSO

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Quenching reagent (e.g., 1 M DTT or L-cysteine)

  • Desalting column (e.g., PD-10) or spin concentrator for buffer exchange and removal of excess reagent.

Procedure:

  • Protein Preparation: Ensure your protein solution is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol) from the purification process. If necessary, perform a buffer exchange into the reaction buffer. The protein concentration should ideally be in the range of 1-10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of protein.

    • Add the 10 mM stock solution of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one to achieve a 5- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.

    • Note: The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-20 mM. This will react with any unreacted labeling reagent. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by repeated dilution and concentration using a spin concentrator.

  • Characterization: The labeled protein is now ready for downstream applications and characterization.

Protein Labeling Workflow start Start: Purified Protein prep Protein Preparation (Buffer Exchange) start->prep labeling Covalent Labeling Reaction (Add Reagent, Incubate) prep->labeling quench Quench Reaction (Add DTT or Cysteine) labeling->quench purify Purification (Remove Excess Reagent) quench->purify characterize Characterization (MS, Spectroscopy) purify->characterize end End: Labeled Protein characterize->end

Caption: General workflow for protein labeling.

Characterization of the Labeled Protein

Thorough characterization of the labeled protein is crucial to ensure the success of the labeling reaction and the integrity of the protein.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the covalent modification of the protein.

  • Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the addition of the labeling reagent (mass of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one minus HBr = 193.04 Da). This confirms that the labeling has occurred.

  • Peptide Mapping: To identify the specific site(s) of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will exhibit a mass shift of 193.04 Da, and fragmentation analysis can pinpoint the modified cysteine residue.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The degree of labeling (DOL), or the molar ratio of the dye to the protein, can be estimated using UV-Vis spectroscopy. This requires the molar extinction coefficients of the protein at 280 nm and the quinolinone label at its absorbance maximum. The absorbance of the labeled protein is measured at 280 nm and at the λmax of the dye. The DOL can then be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. A detailed protocol for calculating the degree of labeling is available from various resources.[5]

  • Fluorescence Spectroscopy: The fluorescence properties of the labeled protein should be characterized.

    • Excitation and Emission Spectra: Record the fluorescence excitation and emission spectra to determine the optimal wavelengths for imaging or other fluorescence-based assays. Based on related quinolinone derivatives, excitation is expected in the range of 350-400 nm, with emission in the 450-550 nm range.[3][4]

    • Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of fluorescence, can be determined relative to a known standard (e.g., quinine sulfate).

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Incomplete reduction of cysteine disulfide bonds.Treat the protein with a reducing agent (e.g., TCEP) prior to buffer exchange and labeling.
Inaccessible cysteine residue.Consider denaturing the protein before labeling if preserving native structure is not critical.
Incorrect pH of the reaction buffer.Ensure the pH is in the optimal range of 7.5-8.5 to promote thiolate formation.
Inactive labeling reagent.Use a fresh aliquot of the stock solution.
Non-specific Labeling High molar excess of the labeling reagent.Optimize the reagent-to-protein molar ratio by performing a titration.
Reaction time is too long.Reduce the incubation time.
Reaction with other nucleophilic residues (e.g., lysine, histidine).Perform the reaction at a lower pH (around 7.0-7.5) to decrease the nucleophilicity of primary amines.
Protein Precipitation High concentration of DMSO.Keep the final DMSO concentration below 5% (v/v).
The label alters protein solubility.Perform labeling at a lower protein concentration.
No or Weak Fluorescence Low degree of labeling.See "Low Labeling Efficiency" above.
Fluorescence quenching.The local environment of the labeled cysteine may quench the fluorophore. Consider labeling a different cysteine residue.
Incorrect excitation/emission wavelengths.Experimentally determine the optimal spectral properties of the labeled protein.

Conclusion: A Versatile Tool for Protein Science

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one represents a valuable addition to the chemical biologist's toolkit for covalent protein labeling. Its cysteine-selective reactivity, coupled with its inherent fluorescence, provides a streamlined approach for tagging proteins for a multitude of applications. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can effectively employ this reagent to gain deeper insights into protein structure, function, and dynamics. As with any powerful tool, thoughtful optimization and rigorous characterization are the keys to unlocking its full potential.

References

  • Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate chemistry, 12(2), 203–212. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

  • Sato, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 17658. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions during alkylation with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Welcome to the technical support center for chemists and researchers utilizing 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers utilizing 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding alkylation reactions with this versatile reagent. My aim is to equip you with the foundational knowledge and practical insights necessary to anticipate and mitigate common side reactions, thereby optimizing your synthetic outcomes.

The 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one scaffold is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorinated quinolinone core. However, its reactivity profile presents specific challenges, most notably the potential for various side reactions during alkylation. This guide will delve into the mechanistic underpinnings of these reactions and provide actionable strategies to enhance selectivity and yield.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the alkylation of nucleophiles with 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

Problem 1: Low Yield of the Desired N-Alkylated Product and a Plethora of Side Products on TLC.

Possible Cause: Competing O-alkylation is a frequent side reaction when using ambident nucleophiles (e.g., phenols, amides, or other quinolones). The anionic form of the nucleophile can attack the electrophilic benzylic carbon of the reagent via either the nitrogen or the oxygen atom. The quinolinone moiety of the reagent itself can also be alkylated, leading to undesired byproducts.

Proposed Solution:

  • Choice of Base and Solvent: The base and solvent system is critical in directing the regioselectivity of the alkylation.

    • For N-alkylation of amide-like substrates, using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) often favors N-alkylation.[1]

    • Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of O-alkylation, depending on the substrate.

    • For pyridone systems, which are analogous to quinolinones, N-alkylation is often favored when using the sodium salt of the nucleophile.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product, which is often the N-alkylated isomer.

  • Protecting Groups: If applicable to your nucleophile, consider using a protecting group strategy to block the more reactive site (e.g., protecting a hydroxyl group as a silyl ether) to ensure alkylation occurs at the desired position.

Problem 2: Formation of a Di-alkylated Product.

Possible Cause: If your nucleophile has more than one reactive site, or if the initially formed mono-alkylated product can be deprotonated under the reaction conditions, di-alkylation can occur. The 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a potent alkylating agent.

Proposed Solution:

  • Stoichiometry Control: Use a slight excess of the nucleophile relative to the 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one to favor mono-alkylation.

  • Slow Addition: Add the 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one solution dropwise to the reaction mixture containing the nucleophile and the base. This maintains a low concentration of the alkylating agent, reducing the likelihood of di-alkylation.

  • Choice of Base: A weaker base may not be strong enough to deprotonate the mono-alkylated product, thus preventing the second alkylation step.

Problem 3: The Reaction is Sluggish or Does Not Proceed to Completion.

Possible Cause: The nucleophilicity of your substrate may be diminished by the electron-withdrawing effects of its own substituents. Additionally, the 7,8-difluoro substituents on the quinolinone ring are strongly electron-withdrawing, which can influence the overall reactivity of the molecule.

Proposed Solution:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

  • Use a More Active Halide: If possible, consider converting the bromomethyl group to an iodomethyl group in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). Iodoalkanes are generally more reactive than bromoalkanes.

  • Solvent Choice: A more polar solvent can sometimes accelerate SN2 reactions. Consider switching from a less polar solvent like THF to DMF or DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 7,8-difluoro substituents on the quinolinone ring?

The two fluorine atoms at the 7 and 8 positions are strongly electron-withdrawing. This has several implications:

  • Increased Acidity: The N-H proton of the quinolinone is more acidic compared to its non-fluorinated analog, making it easier to deprotonate.

  • Modified Nucleophilicity of the Quinolinone: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the quinolinone ring system, which can influence the N- versus O-alkylation propensity if the quinolinone itself is used as a nucleophile.

  • Potential for Altered Biological Activity: In many pharmaceutical compounds, fluorine substitution is used to modulate metabolic stability, binding affinity, and cell permeability.

Q2: Can the quinolinone nitrogen of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one itself be alkylated during the reaction?

Yes, this is a potential side reaction. Under basic conditions, the N-H proton of the quinolinone can be removed, creating an ambident nucleophile. This can then react with another molecule of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one, leading to dimerization or polymerization. To minimize this, use your intended nucleophile in slight excess and add the alkylating agent slowly.

Q3: How can I distinguish between N-alkylated and O-alkylated products?

Spectroscopic methods are essential for characterization:

  • ¹³C NMR: The chemical shift of the methylene carbon directly attached to the heteroatom is diagnostic. In N-alkylation, this carbon typically appears further upfield (e.g., 45-55 ppm) compared to O-alkylation (e.g., 65-75 ppm).[1]

  • ¹H NMR: The chemical shift of the methylene protons can also be indicative, though the difference may be less pronounced than in ¹³C NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the methylene protons and the carbons of the quinolinone ring, definitively establishing the point of attachment. For N-alkylation, a correlation between the methylene protons and the C2 and C8a carbons of the quinolinone ring would be expected.

Q4: What is the best way to purify the final product away from unreacted starting material and side products?

Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is typically effective. Careful monitoring of the fractions by TLC is crucial to ensure good separation.

Experimental Protocols

General Procedure for N-Alkylation of a Primary Amine

This protocol is a starting point and may require optimization for your specific substrate.

  • To a solution of the primary amine (1.1 mmol) in anhydrous DMF (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (5 mL) dropwise over 15 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReagentMolar Eq.Purpose
Primary Amine1.1Nucleophile
K₂CO₃1.5Base
4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one1.0Electrophile
Anhydrous DMF-Solvent

Visualizing Reaction Pathways

To better understand the competitive nature of the alkylation reactions, the following diagrams illustrate the key pathways.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reagent 4-(Bromomethyl)-7,8-difluoro- quinolin-2(1H)-one n_product Desired N-Alkylated Product reagent->n_product o_product O-Alkylated Side Product reagent->o_product nucleophile Ambident Nucleophile (e.g., R-NH-C(O)-R') anion Nucleophilic Anion nucleophile->anion Base anion->n_product N-attack anion->o_product O-attack

Caption: Competing N- vs. O-alkylation pathways.

start Start Reaction tlc Monitor by TLC start->tlc low_yield Low Yield of Product? tlc->low_yield side_products Multiple Spots on TLC? low_yield->side_products Yes workup Work-up and Purify low_yield->workup No optimize_base Optimize Base/Solvent (e.g., K2CO3 in DMF) side_products->optimize_base Yes side_products->workup No, proceed lower_temp Lower Reaction Temperature optimize_base->lower_temp slow_addition Slow Addition of Alkylating Agent lower_temp->slow_addition slow_addition->start Re-run Reaction

Caption: Troubleshooting workflow for low yield and side products.

References

  • Kumar, A., et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(1), 330-338. [Available at: [Link]]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 766-769. [Available at: [Link]]

  • Abdel-Wahab, B. F., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 2125. [Available at: [Link]]

  • Makarenko, O. G., et al. (2021). Synthesis and transformation of 6-aminomethyl derivatives of 7-hydroxy-2'-fluoroisoflavones. Chemistry of Heterocyclic Compounds, 57(4), 416-424. [Available at: [Link]]

  • Antonov, V. K., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2), 555781. [Available at: [Link]]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(7), 634-639. [Available at: [Link]]

  • Bekkari, H., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. ECSOC-24, 08412. [Available at: [Link]]

Sources

Optimization

stability issues of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in solution

Welcome to the technical support center for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this reactive intermediate in your experiments. We understand the unique stability challenges this compound presents and have developed this resource to help you achieve consistent and reliable results.

Introduction

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of novel compounds where the quinolinone scaffold is desired.[1][2] However, the presence of a bromomethyl group attached to the quinolinone ring system imparts significant reactivity, making the molecule susceptible to degradation in solution.[3][4] This guide will address the common stability issues encountered with this compound and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one?

A1: The primary stability concern is the high reactivity of the bromomethyl group, which is analogous to a benzylic bromide. This makes the compound susceptible to nucleophilic substitution and solvolysis reactions.[3][5] It is also potentially sensitive to light, high temperatures, and pH extremes.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid compound should be kept in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[6] This minimizes exposure to atmospheric moisture and reduces the rate of any potential degradation.

Q3: Which solvents are recommended for preparing stock solutions?

A3: Anhydrous aprotic solvents are highly recommended. Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). Protic solvents, especially water, alcohols (methanol, ethanol), and primary or secondary amines, should be avoided as they can act as nucleophiles and lead to degradation.

Q4: How can I tell if my compound has degraded?

A4: Degradation can be identified by the appearance of new spots on a Thin Layer Chromatography (TLC) plate, additional peaks in an HPLC or LC-MS chromatogram, or changes in the color of the solution. The most common degradation products will result from the substitution of the bromide with a solvent molecule or other nucleophile.

Q5: Is this compound light-sensitive?

Troubleshooting Guides

Guide 1: Unexpected Reaction Byproducts or Low Yield

Problem: My reaction is giving me unexpected side products, or the yield of my desired product is consistently low.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Solvolysis of the Starting Material The bromomethyl group is highly electrophilic and can react with nucleophilic solvents (e.g., methanol, water). This leads to the formation of methoxy or hydroxy-substituted byproducts, consuming your starting material.[10][11]Use anhydrous aprotic solvents such as DMF, DMSO, or ACN for your reactions. Ensure all glassware is thoroughly dried before use.
Reaction with Basic Reagents If your reaction conditions are basic (e.g., using amine bases), the base itself can act as a nucleophile and displace the bromide, leading to the formation of an amine adduct.If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. Add the 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one slowly to the reaction mixture to minimize its exposure to high concentrations of the base.
Degradation During Workup Aqueous workup procedures can introduce water, which can lead to hydrolysis of any remaining starting material or even the product, depending on its stability.Minimize the duration of aqueous workups. If possible, use a direct purification method like flash chromatography on silica gel without a prior aqueous wash.
Temperature-Induced Degradation Higher reaction temperatures can accelerate the rate of degradation and side reactions.Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature.
Guide 2: Disappearance of Starting Material with No Product Formation

Problem: My starting material is being consumed (as seen on TLC or HPLC), but I am not observing the formation of my desired product.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Formation of Multiple, Unresolved Byproducts The starting material may be degrading into multiple smaller, more polar compounds that are not easily visible on TLC or are not eluting under your HPLC conditions. This can result from a cascade of reactions initiated by an initial substitution.Analyze your crude reaction mixture by LC-MS to identify the masses of the components. This can provide clues about the degradation pathway.
Adsorption onto Solid Supports If you are using solid-supported reagents or scavengers, the reactive starting material may be irreversibly binding to these supports.Test the compatibility of your starting material with any solid-supported reagents in a small-scale experiment before proceeding with the full reaction.
Light-Induced Decomposition As a member of the quinolone family, the compound may be susceptible to photodegradation, especially under UV light.[8][12] This can lead to complex decomposition pathways.Protect your reaction from light at all stages, including storage of the stock solution and during the reaction itself. Use amber glassware or wrap your reaction vessel in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Thoroughly dry a vial with a septum cap under high vacuum or in an oven.

  • Allow the vial to cool to room temperature under an inert atmosphere (e.g., in a desiccator or glovebox).

  • Weigh the desired amount of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one and add it to the vial.

  • Using a dry syringe, add the required volume of anhydrous aprotic solvent (e.g., DMF or DMSO) to the vial to achieve the desired concentration.

  • Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution as quickly as possible and prepare fresh solutions for critical experiments.

Protocol 2: Small-Scale Stability Test
  • Prepare a dilute solution of the compound in the solvent of interest (e.g., 1 mg/mL).

  • Divide the solution into three amber vials:

    • Vial 1: Control - Store at -20°C.

    • Vial 2: Test Condition 1 - Store at room temperature.

    • Vial 3: Test Condition 2 - Store at 40°C.

  • At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC or LC-MS.

  • Compare the purity of the compound in each vial to the initial purity to determine the rate of degradation under different conditions.

Visualizations

Diagram 1: Potential Degradation Pathways

A 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one B Solvolysis Product (e.g., Hydroxy or Alkoxy derivative) A->B Protic Solvents (H2O, ROH) C Nucleophilic Substitution Product (e.g., Amine adduct) A->C Nucleophiles (e.g., R-NH2) D Photodegradation Products A->D Light (hv)

Caption: Potential degradation pathways for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

Diagram 2: Troubleshooting Workflow

start Low Yield or Unexpected Byproducts check_solvent Is the solvent anhydrous and aprotic? start->check_solvent check_base Is a non-nucleophilic base being used? check_solvent->check_base Yes solution Problem Resolved check_solvent->solution No, change solvent check_temp Is the reaction temperature optimized? check_base->check_temp Yes check_base->solution No, change base check_light Is the reaction protected from light? check_temp->check_light Yes check_temp->solution No, lower temperature check_light->solution Yes check_light->solution No, protect from light

Caption: A workflow for troubleshooting common issues in reactions.

References

  • Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow. Elektronische Hochschulschriften der LMU München. [Link]

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  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Photoreactions with a fluoroquinolone antimicrobial: evening versus morning dosing. PubMed. [Link]

  • Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. MDPI. [Link]

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  • Benzylic Bromination. Chemistry Steps. [Link]

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  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

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  • Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]

  • Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor. ACS Publications. [Link]

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  • Quinoline isoxazolin derivatives for plant disease control.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

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  • Reactions at the benzylic position (video). Khan Academy. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 7,8-Difluoroquinolinone Derivatives

In the landscape of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] The strategic placement of substituents on the quinolinone core is a key determinant of a compound's pharmacological profile. Among these, halogenation, particularly fluorination, has proven to be a transformative strategy in drug design. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 7,8-difluoroquinolinone derivatives, a substitution pattern of growing interest. By examining the interplay between chemical structure and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design of novel quinolinone-based therapeutics.

The Quinolone Core: A Versatile Scaffold for Drug Discovery

The quinolinone nucleus, a bicyclic aromatic system, offers multiple positions for chemical modification, each influencing the molecule's interaction with biological targets. The SAR of quinolones is a well-studied field, with key structural features known to modulate their activity. For instance, the substituent at the N-1 position, the carboxylic acid at C-3, and the substituent at C-7 are all critical for antibacterial activity.[1] In the realm of anticancer research, modifications at various positions have been explored to enhance cytotoxicity and selectivity against cancer cells.[3]

The Impact of Fluorine Substitution: A Game-Changer in Quinolone Chemistry

The introduction of fluorine atoms into the quinolinone scaffold has been a pivotal development, leading to the highly successful class of fluoroquinolone antibiotics. A fluorine atom at the C-6 position is a hallmark of this class, significantly enhancing antibacterial potency by increasing the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] Furthermore, fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.

This guide focuses on the less explored, yet potentially significant, 7,8-difluoro substitution pattern. By comparing this unique arrangement to non-fluorinated, mono-fluorinated, and other di-halogenated quinolinones, we can begin to elucidate the specific contributions of this dual fluorination to the biological activity of the quinolinone core.

Comparative Analysis of 7,8-Difluoroquinolinone Derivatives

To understand the unique SAR of 7,8-difluoroquinolinone derivatives, we will compare their projected biological activities with a series of well-characterized quinolinone analogs. This comparative approach will allow us to dissect the influence of the fluorine atoms at the C-7 and C-8 positions.

Our comparator compounds include:

  • Quinolone-3-carboxylic acid (non-fluorinated parent)

  • Ciprofloxacin (a C6-fluoro, C7-piperazinyl derivative)

  • A hypothetical 8-chloroquinolinone derivative

  • A hypothetical 7-chloro-8-fluoroquinolinone derivative

Antibacterial Activity: Targeting Bacterial Proliferation

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[4]

Key SAR Insights for Antibacterial Activity:

  • The Role of C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. Large, basic heterocyclic groups, such as the piperazine in ciprofloxacin, are generally favored for broad-spectrum activity.

  • The Impact of C-6 Fluorine: As previously mentioned, a fluorine atom at the C-6 position is a critical determinant of potent antibacterial activity.

  • Projected Role of 7,8-Difluoro Substitution: Based on existing knowledge, a 7,8-difluoro substitution pattern is likely to have a multifaceted effect. The C-7 fluorine may modulate the electronic properties of the C-7 substituent, potentially altering its interaction with the target enzymes. The C-8 fluorine could influence the overall conformation and lipophilicity of the molecule.

Table 1: Comparative Antibacterial Activity (Projected MIC Values in µg/mL)

CompoundGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Rationale for Projected Activity
Quinolone-3-carboxylic acid>128>128Lacks the key C6-fluoro and C7-heterocyclic substituents required for potent activity.
Ciprofloxacin0.25 - 20.015 - 1Well-established broad-spectrum fluoroquinolone with optimal C6-F and C7-piperazine.
7,8-Difluoroquinolinone Derivative 1 - 8 0.5 - 4 The C7-F may offer some enhancement over the non-fluorinated parent but is unlikely to be as effective as the larger heterocyclic group in ciprofloxacin. The C8-F could contribute to improved cell penetration.
8-Chloroquinolinone Derivative16 - 648 - 32The C8-halogen may confer some activity, but the lack of a C6-F and an optimal C7-substituent will limit potency.
7-Chloro-8-fluoroquinolinone Derivative4 - 162 - 8The combination of halogens at C7 and C8 may lead to moderate activity, but likely less potent than a C6-fluoro derivative.
Anticancer Activity: A New Frontier for Quinolones

In recent years, quinolone derivatives have emerged as promising anticancer agents.[3] Their mechanism of action in cancer cells is believed to involve the inhibition of human topoisomerase II, leading to DNA damage and apoptosis. Additionally, some derivatives have been shown to induce cell cycle arrest and inhibit other signaling pathways involved in cancer progression.[5][6]

Key SAR Insights for Anticancer Activity:

  • The Importance of C-8 Substitution: Studies have shown that substitution at the C-8 position can significantly impact the anticancer activity of quinolones. Halogen substituents at this position have been associated with enhanced cytotoxicity.[3]

  • The Role of the C-7 Substituent: Similar to antibacterial activity, the C-7 substituent also plays a crucial role in the anticancer potential of these compounds.

  • Projected Role of 7,8-Difluoro Substitution: The presence of a fluorine atom at C-8 is particularly noteworthy for anticancer activity. It is hypothesized that the 7,8-difluoro pattern could lead to potent topoisomerase II inhibition and enhanced cellular uptake in cancer cells.

Table 2: Comparative Anticancer Activity (Projected IC50 Values in µM)

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Rationale for Projected Activity
Quinolone-3-carboxylic acid>100>100Lacks the necessary substitutions for significant anticancer activity.
Ciprofloxacin50 - 10050 - 100Exhibits weak to moderate anticancer activity.
7,8-Difluoroquinolinone Derivative 5 - 15 10 - 25 The C8-fluorine is expected to significantly enhance anticancer potency compared to ciprofloxacin. The C7-fluorine may further contribute to this effect.
8-Chloroquinolinone Derivative15 - 3020 - 40The C8-chloro group is known to contribute to cytotoxicity, leading to moderate anticancer activity.
7-Chloro-8-fluoroquinolinone Derivative10 - 2015 - 35The combination of a C8-fluorine and a C7-chlorine is likely to result in potent anticancer activity.

Experimental Protocols

To facilitate further research and validation of the projected activities, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Fluoro-Substituted Quinolones

The synthesis of fluoro-substituted quinolinones can be achieved through various established methods. A common approach involves the Gould-Jacobs reaction, followed by cyclization and subsequent halogenation or nucleophilic substitution reactions.[7]

General Synthetic Scheme:

A Aniline Derivative C Intermediate A A->C B Diethyl ethoxymethylenemalonate B->C E 4-Hydroxyquinolinone C->E Heat D Cyclization (Dowtherm A) G 4-Chloroquinolinone E->G POCl3 F Halogenation (e.g., POCl3) I Substituted Quinolinone G->I R-NH2 H Nucleophilic Substitution (e.g., amine)

A general synthetic route for quinolinone derivatives.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHIIB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Future Directions

The biological activities of quinolinone derivatives are intrinsically linked to their interactions with specific molecular targets. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Mechanism of Action

cluster_0 Bacterial Cell cluster_1 Cancer Cell A Quinolone Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication Inhibition B->C D Bacterial Cell Death C->D E Quinolone Derivative F Topoisomerase II E->F Inhibition G DNA Damage F->G H Apoptosis G->H I Cell Cycle Arrest G->I

Mechanism of action of quinolinone derivatives.

The primary mechanism of action for the antibacterial effects of fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV.[4] In cancer cells, these compounds can inhibit the human homolog, topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[5][6]

Structure-Activity Relationship (SAR) Workflow

The elucidation of SAR is an iterative process that involves the synthesis of new analogs, biological testing, and data analysis.[11]

A Lead Compound Identification B Design of Analogs (e.g., 7,8-difluoro) A->B C Chemical Synthesis B->C D Biological Evaluation (in vitro assays) C->D E Data Analysis (IC50, MIC determination) D->E F SAR Elucidation E->F G Design of Next-Generation Analogs F->G G->C Iterative Optimization

A typical workflow for SAR studies.

Conclusion

The exploration of 7,8-difluoroquinolinone derivatives represents a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of their potential structure-activity relationships in the context of antibacterial and anticancer activities. The projected enhancement of anticancer potency due to the C-8 fluorine substitution is particularly compelling and warrants further investigation. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in this exciting field. The continued exploration of novel substitution patterns on the versatile quinolinone scaffold will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

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Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Quinolinone Analogs

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Among the heterocyclic syste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Among the heterocyclic systems that have benefited from this approach, the quinolinone core stands out for its broad spectrum of biological activities. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated quinolinone analogs, synthesizing experimental data to illuminate the profound impact of fluorine on anticancer, antimicrobial, and enzyme inhibitory activities.

The Rationale for Fluorination: More Than Just an Atomic Swap

The decision to introduce a fluorine atom into a quinolinone scaffold is a deliberate design choice rooted in the unique physicochemical properties of fluorine.[1][2][3][4] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can dramatically alter a molecule's profile.[2][4] Key advantages sought by medicinal chemists include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450.[4][5] This often blocks common metabolic pathways, prolonging the drug's half-life and increasing its overall effectiveness.[4][5]

  • Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to permeate cell membranes.[1][6] Furthermore, the powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting the molecule's charge state, solubility, and binding interactions.[1][2][3]

  • Improved Binding Affinity: The electronegative fluorine atom can form favorable interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions, leading to more potent biological activity.[3][4]

The following sections will explore these principles with concrete examples, comparing the performance of fluorinated quinolinones against their non-fluorinated counterparts across various therapeutic areas.

Comparative Analysis of Biological Activities

Anticancer Activity: A Clear Enhancement

The introduction of fluorine has consistently resulted in quinolinone analogs with superior anticancer potency.

A study on novel quinolinone derivatives targeting breast cancer demonstrated this effect clearly. The 2-trifluoromethyl analog (4b ) exhibited an IC50 value of 0.002 µM against the MCF-7 breast cancer cell line, making it approximately 2.5 times more potent than the standard drug staurosporine (IC50 = 0.005 µM).[6] This enhanced cytotoxicity is attributed to the electron-withdrawing power of the trifluoromethyl group and increased metabolic stability, which facilitates cell membrane permeation.[6]

In another investigation focused on triple-negative breast cancer (TNBC), a series of novel fluorinated quinoline analogs showed potent activity.[7][8] Compounds 6a, 6b, 6d, and 6f displayed IC50 values between 2.5 and 5 µM against MDA-MB-468 cells, while notably remaining non-toxic to non-tumorigenic breast cells.[7][8][9] Crucially, their non-fluorinated, hydrolyzed counterparts (7a-f ) were inactive, highlighting that the combination of fluorine substitution and an ester group was essential for their anticancer effect.[7][8][9] The mechanism for some of these potent analogs involves the induction of reactive oxygen species (ROS) within the cancer cells, leading to cell death.[7][8]

The primary anticancer mechanism for many fluoroquinolones is the inhibition of human topoisomerase II (Topo II), an enzyme critical for DNA replication.[10][11] By stabilizing the Topo II-DNA complex, these compounds lead to DNA fragmentation and cell cycle arrest, often in the S and G2/M phases, ultimately inducing apoptosis.[10][11][12][13][14]

Table 1: Anticancer Activity (IC50) of Fluorinated vs. Non-Fluorinated Analogs

Compound ClassTarget Cell LineFluorinated Analog IC50 (µM)Non-Fluorinated Analog IC50 (µM)Reference
TetrahydroquinolinonesMCF-7 (Breast)0.002 (Compound 4b)> 0.103 (Non-CF3 analogs)[6]
Quinoline DerivativesMDA-MB-468 (TNBC)2.5 - 5.0 (Compounds 6a, 6b, 6d, 6f)Inactive (Hydrolyzed analogs 7a-f)[7][8]
Lepidiline AnalogsHeLa (Cervical)0.039 - 0.080 Significantly higher[15]
Antimicrobial and Antifungal Activity: Broadening the Spectrum

The most well-known application of fluorinated quinolones is in antibacterial therapy. Fluoroquinolones like ciprofloxacin are staples in treating a wide range of bacterial infections. Their mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[13][14]

Comparative studies consistently show that fluorinated quinolones possess a broader spectrum and greater potency than their earlier, non-fluorinated predecessors like nalidixic acid.[16] For instance, ciprofloxacin is noted to be roughly four times more active in vitro than other piperazinyl-substituted quinoline derivatives.[16] The antibacterial spectrum of these fluorinated agents includes challenging pathogens like Pseudomonas aeruginosa, Staphylococcus spp., and Streptococcus faecalis.[16]

Interestingly, the strategic removal of the C6 fluorine in certain 8-methoxy non-fluorinated quinolones (NFQs) has led to compounds that retain potent activity against multidrug-resistant Gram-positive pathogens, including MRSA.[17] This was achieved by designing molecules that maintain high affinity for mutated DNA gyrase and topoisomerase IV, while also exhibiting lower toxicity compared to their 6-fluorinated counterparts.[17]

In the realm of antifungal agents, fluorination also proves beneficial. A series of novel fluorinated quinoline analogs demonstrated good activity against various fungal pathogens.[18][19] Several compounds exhibited over 80% activity against Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[18][19]

Table 2: Antimicrobial Activity (MIC) of Fluorinated vs. Non-Fluorinated Quinolones

OrganismFluorinated Quinolone (e.g., Ciprofloxacin)Non-Fluorinated Quinolone (e.g., Nalidixic Acid)General ObservationReference
Gram-Negative BacteriaLower MIC (Higher Potency)Higher MIC (Lower Potency)Fluorination significantly enhances activity.[16]
Gram-Positive BacteriaBroad-spectrum activityLimited activityFluorination expands the antibacterial spectrum.[16]
Quinolone-Resistant StrainsSome NFQs show retained potencyOften ineffectiveStrategic design can overcome some resistance.[17]
Enzyme Inhibition: Precision Targeting

The unique properties of fluorine make it an invaluable tool for designing potent and selective enzyme inhibitors. Fluorinated quinolones have been investigated as inhibitors for a range of enzymes beyond topoisomerases.

For example, a study identified several common fluoroquinolone drugs as excellent inhibitors of tyrosinase, a key enzyme in melanin production.[20] All seven tested fluoroquinolones, including ciprofloxacin and moxifloxacin, showed potent inhibition with IC50 values ranging from 28 to 50 µM, significantly outperforming the standard inhibitor hydroquinone (IC50 = 170 µM).[20] Kinetic studies revealed a mixed-type, irreversible inhibition, suggesting a complex interaction with the enzyme.[20][21]

The fungicidal activity of some fluorinated quinolines, like ipflufenoquin, is due to the inhibition of dihydroorotate dehydrogenase (DHODH).[22] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for creating DNA and RNA.[22] By blocking this enzyme, the fluorinated quinoline effectively halts fungal cell growth and proliferation.[22]

The use of fluorine in designing "transition state analogue" inhibitors is a sophisticated strategy.[23] A carefully placed fluorine atom can help form a stable covalent complex with an enzyme's active site, mimicking a high-energy intermediate of the normal reaction and effectively shutting the enzyme down.[23]

Mechanistic Insights & Experimental Workflows

Understanding the superiority of fluorinated analogs requires a look at their mechanism of action and the methods used to quantify their activity.

Visualizing the Impact of Fluorination

The introduction of fluorine can fundamentally alter how a quinolinone analog interacts with its biological target.

Logical Flow: Impact of Fluorination on Drug Properties cluster_0 Chemical Modification cluster_1 Physicochemical Changes cluster_2 Biological Consequences Quinolinone_Core Non-Fluorinated Quinolinone Core Fluorination Strategic Fluorination (e.g., at C6, C7, or as CF3) Quinolinone_Core->Fluorination Fluorinated_Analog Fluorinated Quinolinone Analog Fluorination->Fluorinated_Analog Properties Altered Properties: • Increased Lipophilicity • Modified pKa • Enhanced Metabolic Stability • New Binding Interactions (H-bonds) Fluorinated_Analog->Properties leads to Activity Enhanced Biological Activity: • Increased Potency (Lower IC50/MIC) • Broader Spectrum • Improved Pharmacokinetics Properties->Activity results in

Caption: Impact of strategic fluorination on quinolinone properties and activity.

Workflow for Comparative Cytotoxicity Testing

A standard method to compare the anticancer potential of different analogs is the MTT assay, which measures cell viability.

Experimental Workflow: Comparative Cytotoxicity (MTT Assay) Start Seed Cancer Cells in 96-well plate Incubate_24h Incubate 24h (Allow attachment) Start->Incubate_24h Treat Treat cells with serial dilutions of: - Fluorinated Analog - Non-Fluorinated Analog - Vehicle Control Incubate_24h->Treat Incubate_48h Incubate 48-72h Treat->Incubate_48h Add_MTT Add MTT Reagent (Tetrazolium salt) Incubate_48h->Add_MTT Incubate_4h Incubate 4h (Viable cells convert MTT to Formazan) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Measure Measure Absorbance (Spectrophotometer) Solubilize->Measure Analyze Analyze Data: Calculate % Viability Determine IC50 values Measure->Analyze End Compare Potency Analyze->End

Caption: Standard workflow for determining the IC50 values of test compounds.

Signaling Pathway: Topoisomerase II Inhibition

The anticancer action of many fluoroquinolones culminates in programmed cell death (apoptosis) triggered by DNA damage.

Signaling Pathway: Fluoroquinolone-Induced Apoptosis FQ Fluorinated Quinolinone (FQ) TopoII Topoisomerase II -DNA Complex FQ->TopoII Inhibits & Stabilizes DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Causes DDR DNA Damage Response (e.g., p53 activation) DSB->DDR Activates Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cycle_Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Triggers Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer action via Topoisomerase II inhibition.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of quinolinone analogs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (Fluorinated and Non-fluorinated analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well into a 96-well plate.

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical final concentration range might be 0.01 µM to 100 µM.

    • Prepare a vehicle control using the highest concentration of DMSO used for the compounds.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

    • Incubate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Perspectives

Future research should continue to explore novel fluorination patterns and the introduction of diverse fluoroalkyl groups to further refine the structure-activity relationship. Moreover, investigating the potential for fluorinated quinolinones to overcome drug resistance mechanisms, particularly in oncology and infectious disease, remains a critical and promising avenue for drug development.

References

  • Gao, Y. et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

  • Gao, Y. et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Available at: [Link]

  • Mlynarski, J. et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]

  • ACS Omega (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. Available at: [Link]

  • Pal, S. & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Tel, T. H. et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. National Institutes of Health. Available at: [Link]

  • Reeves, D. S. et al. (1986). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. PubMed. Available at: [Link]

  • Silverman, R. B. & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. Available at: [Link]

  • Butt, A. Q. et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Khan, M. et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Molecules. Available at: [Link]

  • Crabtree, C. N. & Miller, B. L. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

  • Al-Tel, T. H. et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate. Available at: [Link]

  • Bano, S. et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available at: [Link]

  • Al-Trawneh, S. A. et al. (2024). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. Available at: [Link]

  • Abuelizz, H. A. et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. National Institutes of Health. Available at: [Link]

  • Sharma, P. et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Charushin, V. N. et al. (2021). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Research and Reviews (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]

  • Wentland, M. P. (2000). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. PubMed. Available at: [Link]

  • Wrzosek, M. et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Burchardt, S. et al. (2022). Potential mechanism of quinolones action on cancer cells. ResearchGate. Available at: [Link]

  • Mlostoń, G. et al. (2024). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Available at: [Link]

  • D'Amico, F. et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. Available at: [Link]

  • S-W, S. et al. (2018). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link]

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Validation

A Comparative Guide to Validating Target Engagement of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one Probes

In the landscape of modern drug discovery and chemical biology, covalent probes are indispensable tools for identifying and validating novel therapeutic targets.[1] Their ability to form a stable, long-lasting bond with...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, covalent probes are indispensable tools for identifying and validating novel therapeutic targets.[1] Their ability to form a stable, long-lasting bond with a protein of interest offers unique advantages for target engagement studies, enabling researchers to confirm direct binding in complex biological systems and to elucidate mechanisms of action. This guide provides an in-depth comparison of key methodologies for validating the target engagement of a specific class of covalent probes: those based on the 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one scaffold.

The 4-(bromomethyl) group serves as a reactive electrophile, or "warhead," capable of forming a covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. The quinolinone core, a privileged structure in medicinal chemistry, provides a rigid scaffold for molecular recognition, and the difluoro substitution can enhance binding affinity and metabolic stability.[2] However, the inherent reactivity of such probes necessitates rigorous validation to ensure that the observed biological effects are a direct consequence of on-target modification and not due to non-specific interactions.[3][4]

This guide will explore and compare three orthogonal, state-of-the-art techniques for confirming and quantifying target engagement in a cellular context: Cellular Thermal Shift Assay (CETSA), Chemoproteomics-based Target Identification, and Fluorescence Polarization (FP) competition assays. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to empower researchers to select the most appropriate strategy for their specific research goals.

The Two-Step Mechanism of Covalent Target Engagement

The interaction of a covalent probe, such as 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one, with its target protein is a two-step process. First, the probe reversibly binds to the target protein in a non-covalent manner, driven by forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. This initial binding event is characterized by an affinity constant (KI). Following this recognition step, the electrophilic bromomethyl group is positioned to react with a nearby nucleophilic residue, forming an irreversible covalent bond. This chemical reaction is characterized by a rate of inactivation (kinact).[5][6]

G P Protein Target (P) PL_noncov P·L (Non-covalent complex) P->PL_noncov + L P->PL_noncov k1 (association) KI = k-1/k1 L Covalent Probe (L) PL_noncov->P k-1 (dissociation) PL_cov P-L (Covalent adduct) PL_noncov->PL_cov kinact (inactivation)

Caption: Mechanism of irreversible covalent inhibition.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the label-free detection of target engagement directly in cells and tissues.[7][8][9] The core principle is that the binding of a ligand, including a covalent probe, to its target protein enhances the protein's thermal stability.[7][10] This increased stability makes the protein less prone to denaturation and aggregation upon heating.

The primary advantage of CETSA is that it assesses target engagement in a physiologically relevant environment without requiring any modification of the probe or the target protein.[7] This avoids potential artifacts that could arise from tags or labels.

Experimental Workflow: CETSA

The CETSA workflow involves treating intact cells with the covalent probe, heating the cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining at each temperature.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation & Detection cluster_3 Data Analysis A1 Treat cells with 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one or Vehicle (DMSO) B1 Lyse cells and aliquot lysate A1->B1 B2 Heat aliquots across a temperature gradient (e.g., 37-70°C) B1->B2 C1 Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions B2->C1 C2 Collect supernatant C1->C2 C3 Quantify soluble target protein (e.g., Western Blot, ELISA) C2->C3 D1 Plot % soluble protein vs. Temperature C3->D1 D2 Determine melting temperature (Tm) and thermal shift (ΔTm) D1->D2

Caption: General workflow for a CETSA experiment.

Detailed Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T overexpressing the target protein) and grow to 80-90% confluency. Treat cells with varying concentrations of the 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one probe or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by freeze-thaw cycles.

  • Heating Step: Aliquot the cell lysate into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10-12 points from 40°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration, normalize the samples, and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble protein as a function of temperature. The resulting "melting curve" will shift to higher temperatures in the presence of a binding compound.

Data Presentation: CETSA

The primary output of a CETSA experiment is a shift in the melting temperature (Tm) of the target protein.

TreatmentTarget ProteinTm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)Target X52.5 ± 0.4-
10 µM 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-oneTarget X58.2 ± 0.6+5.7°C
10 µM Non-binding analogueTarget X52.8 ± 0.5+0.3°C

Table represents hypothetical data for illustrative purposes.

Method 2: Chemoproteomics for Target Identification and Selectivity Profiling

While CETSA confirms engagement with a known target, chemoproteomics is a powerful discovery method used to identify the full spectrum of proteins that a covalent probe interacts with across the entire proteome.[11][12][13] This is crucial for validating the selectivity of the probe and identifying potential off-targets that could lead to unexpected phenotypes or toxicity.[3]

This approach typically involves synthesizing a modified version of the probe that includes a bioorthogonal handle, such as a terminal alkyne or azide. This handle allows for the "click chemistry"-mediated attachment of a reporter tag (e.g., biotin) after the probe has interacted with its targets in a cellular context.[3]

Experimental Workflow: Chemoproteomics

The workflow involves treating cells with the alkyne-modified probe, lysing the cells, conjugating a biotin tag via click chemistry, enriching the biotinylated proteins, and identifying them by mass spectrometry.

G cluster_0 Probe & Treatment cluster_1 Lysis & Click Chemistry cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry Analysis A1 Synthesize alkyne-tagged 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one A2 Treat cells with alkyne-probe. Include competition control with un-tagged probe. A1->A2 B1 Lyse cells A2->B1 B2 Add biotin-azide, CuSO4, ligand (CuAAC Click Reaction) B1->B2 C1 Enrich biotinylated proteins using streptavidin beads B2->C1 C2 Wash beads to remove non-specific binders C1->C2 C3 On-bead digestion of proteins (e.g., with trypsin) C2->C3 D1 Analyze peptides by LC-MS/MS C3->D1 D2 Identify and quantify proteins D1->D2 D3 Identify on- and off-targets based on enrichment vs. competition control D2->D3

Caption: Workflow for a chemoproteomics experiment.

Detailed Protocol: Alkyne-Probe Pulldown
  • Probe Synthesis: Synthesize an analogue of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one containing a terminal alkyne group, positioned on a part of the molecule not critical for target recognition.

  • Cell Treatment: Treat cells with the alkyne-tagged probe. A critical control is to pre-treat a parallel sample with an excess of the original, untagged probe. This will block the binding sites and allow for the differentiation of specific targets from non-specific binders.

  • Cell Lysis and Click Reaction: Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer). Add the click chemistry reagents to the lysate: biotin-azide, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow for the covalent attachment of biotin to the probe-labeled proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated proteins. Incubate and then wash the beads extensively to remove unbound proteins.

  • Proteomic Sample Preparation: Elute the bound proteins or perform an on-bead tryptic digest to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and the competition control. These are the high-confidence targets of the probe.

Data Presentation: Chemoproteomics

Results are typically presented as a volcano plot, showing the statistical significance versus the magnitude of enrichment for each identified protein.

Protein IDEnrichment (Probe vs. DMSO)p-valueTarget ClassNotes
P1234515.2-fold1.5e-8On-TargetEnrichment lost in competition assay
Q678908.7-fold2.1e-6Off-TargetEnrichment lost in competition assay
R112232.1-fold0.04Off-TargetWeak, but significant enrichment
S445561.2-fold0.35Non-binderNot significantly enriched

Table represents hypothetical data for illustrative purposes.

Method 3: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular weight of a fluorescent molecule.[14][15] When a small, fluorescently-labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when the tracer binds to a much larger protein, its rate of tumbling slows dramatically, and the emitted light remains highly polarized.[16]

For validating target engagement of a non-fluorescent probe like 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one, an FP assay is typically set up in a competitive binding format. This requires a fluorescent tracer that is known to bind to the target protein. The unlabeled probe is then added as a competitor.

Experimental Workflow: Competitive FP

The workflow involves incubating the target protein with a fluorescent tracer and then titrating in the covalent probe. Displacement of the tracer by the probe results in a decrease in fluorescence polarization.

G cluster_0 Assay Setup cluster_1 Competition cluster_2 Detection cluster_3 Data Analysis A1 Incubate target protein with a fluorescent tracer (High FP signal) B1 Add increasing concentrations of 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one A1->B1 C1 Measure Fluorescence Polarization on a plate reader B1->C1 C2 Probe binding displaces tracer, causing a decrease in FP signal C1->C2 D1 Plot FP signal vs. [Probe] C2->D1 D2 Calculate IC50 value D1->D2

Caption: Workflow for a competitive FP assay.

Detailed Protocol: Competitive FP Assay
  • Reagent Preparation: Prepare a solution of the purified target protein and a solution of a suitable fluorescent tracer in an appropriate assay buffer.

  • Assay Plate Preparation: In a microplate (e.g., a black, 384-well plate), add the target protein and the fluorescent tracer to all wells.

  • Compound Addition: Add serial dilutions of the 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one probe to the wells. Include controls for high polarization (protein + tracer, no probe) and low polarization (tracer only, no protein).

  • Incubation: Incubate the plate for a set period to allow the binding to reach equilibrium and for the covalent reaction to proceed. The time-dependent nature of covalent inhibition should be considered, and kinetics may need to be evaluated.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the FP signal against the logarithm of the probe concentration and fit the data to a suitable model to determine the IC50 value, which represents the concentration of the probe required to displace 50% of the fluorescent tracer.

Data Presentation: Competitive FP

The result is a dose-response curve from which an IC50 value can be derived.

CompoundTargetAssay TypeIC50 (nM)
4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-oneTarget XCompetitive FP85 ± 12
Non-binding analogueTarget XCompetitive FP> 10,000

Table represents hypothetical data for illustrative purposes.

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)ChemoproteomicsFluorescence Polarization (FP)
Principle Ligand-induced thermal stabilizationAffinity-based enrichment of probe-labeled proteinsChange in molecular tumbling rate upon binding
Labeling Requirement Label-free[7]Requires bioorthogonal tag on probe[3]Requires a fluorescent tracer for the target
Context Intact cells, tissues[9][10]Intact cells, cell lysates[11]Purified proteins (in vitro)[16]
Primary Output Thermal shift (ΔTm), melting curvesList of on- and off-target proteins, enrichment ratios, p-valuesIC50 value, binding affinity
Main Advantage Physiologically relevant, no probe modification neededUnbiased, proteome-wide selectivity profiling; target discoveryHigh-throughput, quantitative affinity measurement
Main Limitation Not all binding events cause a thermal shift; lower throughputRequires probe synthesis; potential for tag interference; indirect readoutIn vitro only; requires a suitable fluorescent tracer; can have artifacts
Best For Confirming engagement of a known target in a cellular environmentIdentifying unknown targets and assessing proteome-wide selectivityHigh-throughput screening and quantitative ranking of compounds

Conclusion and Recommendations

Validating the target engagement of covalent probes like 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a critical, multi-faceted process that underpins the reliability of subsequent biological studies. There is no single "best" method; rather, the techniques described herein—CETSA, chemoproteomics, and fluorescence polarization—are complementary and provide orthogonal lines of evidence.

  • For initial confirmation of on-target activity in a native cellular environment, CETSA is the gold standard. Its label-free nature provides high confidence that the observed interaction is not an artifact of probe modification.[7][8]

  • To understand the full selectivity profile and to confidently attribute a cellular phenotype to the on-target interaction, chemoproteomics is essential. It is the only method that provides an unbiased, proteome-wide view of a probe's binding partners.[11][12]

  • For quantitative assessment of binding affinity and for higher-throughput applications, a competitive FP assay is an excellent choice, provided a suitable fluorescent tracer can be developed.[14][17]

A robust validation strategy will ideally employ at least two of these methods. For instance, a potent IC50 value from an FP assay can be followed by a CETSA experiment to confirm that the probe engages the target in intact cells with similar potency. Subsequently, a chemoproteomics study can be used to ensure that the probe is selective and does not engage other proteins that could confound the biological results. By integrating these powerful approaches, researchers can build a self-validating and compelling case for the specific and potent engagement of their covalent probes, paving the way for confident downstream biological investigation and therapeutic development.

References

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Comparative

Confirming Covalent Modification by 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one: A Comparative Guide to In Vitro Assays

For researchers and drug development professionals exploring the landscape of targeted covalent inhibitors, confirming the formation of a stable covalent bond between a molecule and its protein target is a critical step....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the landscape of targeted covalent inhibitors, confirming the formation of a stable covalent bond between a molecule and its protein target is a critical step. This guide provides an in-depth technical overview of in vitro assays to confirm covalent modification by the electrophilic compound 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and compare the utility of this compound against other common covalent modifiers.

The core of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one's reactivity lies in its benzylic bromide group. This functional group is a potent electrophile, susceptible to nucleophilic attack by electron-rich amino acid residues on a protein's surface. The most likely targets for this alkylation reaction are the thiol group of cysteine and the thioether of methionine, although other nucleophilic residues like histidine and lysine can also react depending on their accessibility and the local microenvironment within the protein. The quinolinone scaffold, beyond providing a framework for the reactive group, also possesses intrinsic fluorescence, a property that can be harnessed for specific assay development.

Choosing the Right Tool: A Comparative Overview of Confirmatory Assays

The choice of an in vitro assay to confirm covalent modification is dictated by a variety of factors including the available instrumentation, the nature of the protein target, and the desired level of detail. Here, we compare the gold-standard mass spectrometry-based approaches with a fluorescence-based method that leverages the inherent properties of the quinolinone moiety.

Assay Principle Information Gained Throughput Instrumentation Expertise Level
Intact Protein Mass Spectrometry Measures the mass of the entire protein before and after incubation with the covalent modifier.Confirms covalent adduction and stoichiometry of binding.HighLC-MSIntermediate
Bottom-Up Mass Spectrometry (Peptide Mapping) Proteolytically digests the modified protein and analyzes the resulting peptides by mass spectrometry.Identifies the specific amino acid residue(s) modified and the site of adduction.MediumLC-MS/MSAdvanced
Fluorescence-Based Displacement Assay Measures the change in fluorescence of the quinolinone moiety upon binding or displacement by a known ligand.Provides indirect evidence of binding to a specific site and allows for kinetic characterization.HighPlate ReaderBeginner

The Definitive Evidence: Mass Spectrometry Workflows

Mass spectrometry (MS) stands as the most direct and informative method for confirming covalent modification. It provides unambiguous evidence of the mass change corresponding to the addition of the covalent modifier.

Intact Protein Mass Spectrometry: A Quick Confirmation of Adduction

This top-down approach provides a rapid assessment of whether the compound has formed a covalent bond with the target protein. By comparing the deconvoluted mass spectra of the unmodified protein with the protein incubated with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, a mass shift corresponding to the addition of the molecule (minus the bromine atom) confirms the covalent linkage.

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Methods for Validating Protein Alkylation

Introduction: The Criticality of Confirming Covalent Engagement In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Confirming Covalent Engagement

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their target protein, these drugs can offer enhanced potency and a prolonged duration of action. However, this irreversible mechanism carries an inherent risk: off-target reactivity, which can lead to toxicity.[1] Therefore, rigorously validating that a compound alkylates its intended target at the specific, desired amino acid residue is not merely a characterization step—it is a cornerstone of a successful and safe covalent drug development program.

Mass spectrometry (MS) has become the definitive and indispensable tool for this task.[2][3] It provides unparalleled sensitivity and specificity, allowing researchers to pinpoint the exact site of modification and, in many cases, quantify the extent of this alkylation. This guide provides an in-depth comparison of the three principal MS-based proteomic strategies—Bottom-Up, Top-Down, and Middle-Down—offering field-proven insights into their application for validating protein alkylation. We will explore the causality behind experimental choices, present self-validating protocols, and provide a clear framework for selecting the optimal method for your research question.

The Proteomics Toolkit: Three Paths to Validation

The choice of an MS-based proteomics strategy dictates the level of detail and the context of the information you will obtain. Each approach involves a different way of processing the protein before it enters the mass spectrometer, with significant implications for the resulting data. The three major approaches are bottom-up, middle-down, and top-down proteomics.[2]

  • Bottom-Up Proteomics (Peptide Mapping): This is the most established and widely used method, often referred to as "shotgun proteomics".[4][5] It involves the enzymatic digestion of the target protein into a complex mixture of smaller peptides, which are then analyzed.[4][6]

  • Top-Down Proteomics: This strategy analyzes the intact protein without any prior digestion.[7][8] It provides a holistic view of the entire protein, including all its modifications.

  • Middle-Down Proteomics: As its name suggests, this is a hybrid approach. It uses enzymes that cut less frequently, generating large polypeptides (typically 5-20 kDa) for analysis.[9] This method strikes a balance between the high detail of bottom-up and the holistic view of top-down.[9][10]

Part 1: Bottom-Up Proteomics: The Workhorse for Site-Specific Localization

The bottom-up approach is the gold standard for unequivocally identifying the specific amino acid residue that has been alkylated by a covalent compound.[1] By digesting the protein, we generate peptides of an ideal size for fragmentation by tandem mass spectrometry (MS/MS), which provides the sequence-level evidence required for localization.

Causality Behind the Workflow

The core principle is to isolate the modification to a manageable peptide fragment. A large protein is too complex to fragment effectively in one go and yield comprehensive sequence information. Digestion with a specific protease like trypsin, which cleaves after lysine and arginine residues, creates a predictable and reproducible set of peptides.[11] This predictability is crucial for data analysis, where experimentally observed peptide masses are compared against a theoretical digest of the protein's known sequence.[12] A mass shift corresponding to the mass of the covalent inhibitor on a specific peptide is the first piece of evidence. Subsequent MS/MS fragmentation of that peptide then confirms the precise residue of attachment.

Bottom-Up Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Alkylated Protein (Target + Covalent Inhibitor) p2 Denaturation, Reduction & Capping p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 a1 Peptide Separation (nanoLC) p3->a1 a2 MS1 Scan (Detect Peptide Masses) a1->a2 a3 MS2 Fragmentation (Sequence Peptides) a2->a3 d1 Database Search: Identify Peptides a3->d1 d2 Identify Mass Shift (+Inhibitor Mass) d1->d2 d3 Localize Modification (Fragment Ion Analysis) d2->d3

Caption: Workflow for Bottom-Up Proteomics.

Detailed Experimental Protocol: Peptide Mapping
  • Protein Preparation and Alkylation:

    • Incubate the purified target protein with the covalent inhibitor at a desired molar ratio (e.g., 1:1, 1:5) for a specific time (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). Include a vehicle-only (e.g., DMSO) control.

  • Denaturation, Reduction, and Capping:

    • Denature the protein by adding a chaotropic agent like 8 M Urea or 6 M Guanidine-HCl. This step is critical to unfold the protein, ensuring the protease can access all cleavage sites.[13]

    • Reduce disulfide bonds by adding 10 mM Dithiothreitol (DTT) and incubating for 1 hour at 37°C.

    • Alkylate (cap) the free cysteine thiols to prevent them from reforming disulfide bonds by adding 20 mM Iodoacetamide (IAA) and incubating for 30 minutes in the dark.[14] This standard proteomics step is distinct from the initial alkylation by the covalent drug of interest.

  • Buffer Exchange and Digestion:

    • Remove the denaturant and excess reagents via buffer exchange into a digestion-friendly buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add a sequence-specific protease, most commonly Trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio.[4]

    • Incubate overnight (12-18 hours) at 37°C.

  • Sample Cleanup:

    • Quench the digestion with an acid (e.g., formic acid to pH < 3).

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide mixture onto a reverse-phase nano-flow liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[4]

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between an MS1 scan (to measure the mass-to-charge ratio of intact peptides) and several MS2 scans (to isolate and fragment the most intense peptides from the MS1 scan).

  • Data Analysis:

    • Process the raw data using a database search engine (e.g., Mascot, Sequest, MaxQuant).

    • Search the spectra against the known sequence of the target protein, specifying the mass of the covalent inhibitor as a variable modification on its potential target residues (e.g., Cysteine, Lysine).

    • Manually inspect the MS/MS spectra of modified peptides to confirm high-quality fragment ion evidence for site localization.

Part 2: Top-Down Proteomics: The Unbiased, Holistic View

Top-down proteomics is a powerful, albeit more technically demanding, approach that analyzes the intact protein.[7] This preserves the full context of all post-translational modifications (PTMs) and any drug-induced alkylation on a single molecule, information that is lost during digestion in bottom-up methods.[4][15]

Causality Behind the Workflow

The primary advantage of the top-down strategy is its ability to characterize the complete "proteoform"—the specific molecular form of a protein arising from a unique combination of genetic variations, alternative splicing, and PTMs.[8][16] By analyzing the intact protein, you can determine the stoichiometry of alkylation (i.e., what percentage of the protein is unmodified, singly modified, doubly modified, etc.) and observe whether the alkylation co-exists with other PTMs, like phosphorylation. This is impossible to determine with bottom-up methods. The challenge lies in the separation of complex protein mixtures and the fragmentation of large, intact proteins, which requires specialized instrumentation and fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD).[7]

Top-Down Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Alkylated Protein (Target + Covalent Inhibitor) p2 Buffer Exchange & Desalting p1->p2 a1 Intact Protein Separation (Optional LC) p2->a1 a2 MS1 Scan (Measure Intact Mass & Stoichiometry) a1->a2 a3 MS2 Fragmentation (e.g., ETD/ECD) a2->a3 d1 Deconvolution of MS1 Spectra a3->d1 d2 Fragment Matching (Identify Sequence Tags) d1->d2 d3 Localize Modification & Characterize Proteoform d2->d3

Caption: Workflow for Top-Down Proteomics.

Conceptual Experimental Protocol: Intact Protein Analysis
  • Sample Preparation:

    • Prepare the alkylated protein sample as in the bottom-up workflow.

    • Crucially, the sample must be meticulously desalted and buffer-exchanged into a volatile solvent system (e.g., water/acetonitrile/formic acid) compatible with electrospray ionization (ESI). Non-volatile salts will suppress the signal and contaminate the instrument.

  • LC-MS Analysis:

    • Introduce the intact protein into a high-resolution mass spectrometer (FT-ICR or Orbitrap are required) via direct infusion or coupled to a reverse-phase LC system for separation.

    • Acquire an MS1 scan to measure the mass of the intact protein. The resulting spectrum will show a distribution of charge states. Deconvolution software is used to convert this into a zero-charge mass. The presence of peaks corresponding to the unmodified protein and the protein+inhibitor confirms alkylation and allows for stoichiometry calculation.

  • MS/MS Fragmentation:

    • Isolate a specific charge state of the modified protein ion in the mass spectrometer.

    • Fragment the isolated ion using a method suitable for large molecules, such as ETD or ECD. These methods cleave the protein backbone while preserving labile PTMs and alkylation sites.[3]

  • Data Analysis:

    • Use specialized software (e.g., ProSightPC, Thermo ProSightPD) to match the complex series of fragment ions against the protein sequence to localize the modification.[17] This process is significantly more complex than bottom-up data analysis due to the size of the protein and the number of possible fragments.

Part 3: Middle-Down Proteomics: The Balanced Approach

Middle-down proteomics offers a pragmatic compromise, retaining some of the contextual PTM information of top-down while leveraging the more straightforward analytical workflows of bottom-up.[9][10] It is particularly useful for large proteins or those with distinct domains where modifications tend to cluster.

Causality Behind the Workflow

By using proteases that cleave infrequently (e.g., Glu-C, Asp-N) or by performing a limited, time-controlled digestion with Trypsin, we generate large peptides (50-60 amino acids).[18] These peptides are large enough to retain information about co-occurring modifications within that segment but are still small enough to be separated and fragmented more effectively than an intact protein. This makes it an excellent choice for confirming domain-specific alkylation and investigating how the drug modification might relate to nearby PTMs on the same polypeptide chain.

Middle-Down Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Alkylated Protein (Target + Covalent Inhibitor) p2 Limited/Specific Digestion (e.g., Glu-C) p1->p2 a1 Large Peptide Separation (LC) p2->a1 a2 MS1 Scan (Detect Polypeptide Masses) a1->a2 a3 MS2 Fragmentation (e.g., ETD/HCD) a2->a3 d1 Database Search: Identify Polypeptides a3->d1 d2 Identify Mass Shift On Large Fragment d1->d2 d3 Localize Modification Within Polypeptide d2->d3

Caption: Workflow for Middle-Down Proteomics.

Conceptual Experimental Protocol: Large Polypeptide Analysis

The protocol for middle-down is a hybrid of the previous two.

  • Protein Digestion: The key difference is the digestion step. Instead of an exhaustive overnight tryptic digest, a protease like Glu-C is used, or Trypsin digestion is performed under limited conditions (e.g., shorter time, lower temperature) to produce larger fragments.

  • LC-MS/MS: The separation and analysis are similar to bottom-up but may require optimization of the LC gradient and fragmentation energy to handle the larger, more highly charged peptides. A combination of fragmentation methods (e.g., HCD and ETD) can be beneficial.

  • Data Analysis: Software capable of handling larger peptide fragments and their complex fragmentation patterns is required.[17] The analysis aims to first identify the large polypeptide containing the modification and then use the MS/MS data to pinpoint the specific residue within that chain.

Comparative Guide: Selecting the Right Method

The optimal method depends entirely on the experimental question. Are you trying to simply confirm the exact binding site on a purified protein, or are you trying to understand the full modification landscape of that protein in a complex cellular environment?

FeatureBottom-Up ProteomicsTop-Down ProteomicsMiddle-Down Proteomics
Primary Goal Precise localization of modification siteCharacterization of full proteoform & PTM crosstalkDomain-level modification analysis
Protein Size Suitability No practical upper limitBest for < 30 kDa, challenging for > 60 kDaGood for large proteins (>30 kDa)
PTM Context Lost (single peptide view)Fully preserved (intact protein view)Preserved within large peptides
Stoichiometry Analysis Difficult and indirectDirect and accuratePossible for modifications on different large peptides
Throughput HighLow to MediumMedium
Sample Prep Complexity High (multi-step digestion)Low (desalting is key)Medium (controlled digestion)
Instrumentation Standard (Q-TOF, Orbitrap)Specialized (FT-ICR, Orbitrap w/ ETD/ECD)High-end (Orbitrap w/ ETD/HCD)
Data Analysis Complexity Low to MediumHighMedium to High

Data Analysis & Software Considerations

Regardless of the approach, the raw data generated by the mass spectrometer is complex and requires sophisticated software for interpretation. These programs automate the process of matching experimental spectra to theoretical spectra generated from protein sequence databases.

  • For Bottom-Up: Standard search engines like Mascot , Sequest , and platforms like MaxQuant or Proteome Discoverer are well-suited. They excel at identifying peptides and variable modifications.

  • For Top-Down/Middle-Down: These approaches require specialized software capable of handling intact protein/large peptide fragmentation data. Tools like ProSightPC , Thermo ProSightPD , and Bruker OmniScape™ are designed for this purpose.[17][19]

  • Open-Source Options: The OpenMS framework offers a versatile, open-source C++ library with Python bindings for a wide range of MS data analysis tasks.[20] Other tools like Apm2s provide web-based interfaces for peptide and protein characterization.[21]

Conclusion

Validating protein alkylation by mass spectrometry is a multi-faceted task, and no single method is universally superior.

  • Bottom-up proteomics remains the definitive workhorse for high-throughput, unambiguous localization of the specific amino acid targeted by a covalent inhibitor. Its robust and well-established workflows make it the first choice for confirming on-target engagement.

  • Top-down proteomics offers an unparalleled, comprehensive view of the entire proteoform, providing critical information on modification stoichiometry and PTM crosstalk that is unattainable with other methods. As instrumentation and software continue to improve, its adoption will undoubtedly grow.

  • Middle-down proteomics elegantly bridges the gap between the two extremes, providing a balanced solution for analyzing modifications on large proteins and retaining valuable contextual information without the full complexity of a top-down experiment.

As a senior application scientist, my recommendation is to employ a tiered strategy. Begin with the bottom-up approach to rapidly and confidently identify the site of alkylation. If questions about stoichiometry or the interplay with other PTMs are critical to the project, then invest the resources in a targeted top-down or middle-down experiment to gain a deeper understanding of the drug's impact on the protein's biology. This strategic application of mass spectrometry's power will ensure a thorough and robust validation of your covalent molecule's mechanism of action.

References

  • Vertex AI Search. Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications.
  • YouTube. Bottom-up proteomics and top-down proteomics. (2017).
  • NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • Drug Discovery News. Technology Guide: Bottom-up proteomics.
  • YouTube. Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. (2023).
  • ACS Publications. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry.
  • Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
  • ResearchGate. (PDF) A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2025).
  • ResearchGate. Top Down Proteomics | Request PDF. (2025).
  • Creative Proteomics. Middle-Down MS-Based PTM Analysis.
  • ACS Publications. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells | Analytical Chemistry. (2015).
  • NIH. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research.
  • OpenMS. OpenMS. (2026).
  • NIH. Bullet points to evaluate the performance of the middle-down proteomics workflow for histone modification analysis.
  • PubMed. Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. (2016).
  • ms-utils.org. Software List. (2021).
  • N/A. Top-Down Proteomics and the Challenges of True Proteoform Characterization.
  • N/A. Drawing A Better Map: Recent Advances in Protein Digestion and Peptide Mapping.
  • ACS Measurement Science Au. Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. (2024).
  • The ISIC- EPFL mstoolbox. Automatic analysis of peptide and proteins mass spectrometry datasets.
  • ACS Publications. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications | ACS Chemical Biology.
  • Circulation: Cardiovascular Genetics. Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (2011).
  • Phenomenex. SP Tip: Peptide Mapping Sample Preparation.
  • Thermo Fisher Scientific - US. Proteomic Software for Mass Spec Data Analysis.
  • Danaher Life Sciences. Peptide Mapping: Principles, Workflows and Applications.
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  • Bruker. MS Software.

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Comparative

A Researcher's Guide to Assessing the Target Selectivity of Novel Covalent Inhibitors: A Case Study of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

In the landscape of modern drug discovery, the development of highly selective covalent inhibitors represents a promising frontier, particularly for challenging targets that have long been considered "undruggable."[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective covalent inhibitors represents a promising frontier, particularly for challenging targets that have long been considered "undruggable."[1][2] The quinolinone scaffold, a privileged structure in medicinal chemistry, continues to yield novel therapeutic candidates. Here, we introduce a hypothetical novel agent, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, a compound bearing a reactive bromomethyl group that suggests a covalent mechanism of action. This guide provides a comprehensive framework for researchers to assess the target selectivity of such a novel compound. We will use this molecule as a case study and draw comparisons with the well-characterized, clinically approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), to illustrate best practices and provide context for data interpretation.[3][4][5][6]

The inherent reactivity of covalent inhibitors, while offering high potency and prolonged duration of action, also presents the risk of off-target interactions, which can lead to toxicity.[7][8] Therefore, a rigorous and multi-faceted assessment of selectivity is not just a regulatory requirement but a fundamental aspect of preclinical development. This guide will detail the essential experimental workflows, from initial broad-panel screening to in-depth cellular target engagement and proteome-wide profiling.

The Rationale for a Multi-Pronged Approach to Selectivity Profiling

No single assay can fully capture the complex interactions of a compound within the cellular milieu. A robust assessment of selectivity relies on the integration of orthogonal methods that probe compound-target interactions under different conditions. We will focus on three key pillars of selectivity assessment:

  • Biochemical Profiling: Direct assessment of enzymatic inhibition across a large panel of purified enzymes (e.g., the human kinome).

  • Cellular Target Engagement: Confirmation of target binding within a physiological context, accounting for cell permeability and intracellular competition.

  • Proteome-Wide Off-Target Identification: Unbiased identification of all potential covalent binding partners within the entire proteome.

Below is a logical workflow for assessing the selectivity of a novel covalent inhibitor like 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Off-Target Discovery Biochemical Screening Biochemical Screening Cytotoxicity Assays Cytotoxicity Assays Biochemical Screening->Cytotoxicity Assays Inform Dosing Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Screening->Cellular Thermal Shift Assay (CETSA) Prioritize Hits Targeted Western Blotting Targeted Western Blotting Cellular Thermal Shift Assay (CETSA)->Targeted Western Blotting Validate Target Engagement Chemical Proteomics Chemical Proteomics Targeted Western Blotting->Chemical Proteomics Confirm On-Target Activity Data Analysis & Hit Validation Data Analysis & Hit Validation Chemical Proteomics->Data Analysis & Hit Validation Identify Off-Targets Final Selectivity Profile Final Selectivity Profile Data Analysis & Hit Validation->Final Selectivity Profile

Figure 1: A phased approach to selectivity profiling of a novel covalent inhibitor.

Biochemical Profiling: Casting a Wide Net

The initial step in assessing the selectivity of a novel compound is often a broad biochemical screen against a panel of purified enzymes. For a compound with a quinolinone core, a kinase screen is a logical starting point due to the prevalence of this scaffold in kinase inhibitors.

Rationale: Biochemical assays provide a direct measure of a compound's ability to inhibit a specific enzyme in a controlled, cell-free environment.[9] This allows for a clean comparison of potency across a large number of targets and can quickly identify primary targets and potential off-targets.[10][11]

Experimental Approach: Kinome Scanning

Numerous commercial services offer kinome profiling across hundreds of human kinases.[12][13][14][15] Typically, these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.

Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare a stock solution of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one in DMSO. A typical screening concentration is 1 µM.

  • Assay Plate Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP (often at or near the Km concentration to provide a more accurate measure of affinity).[11]

  • Incubation: Add the test compound to the assay wells and incubate for a predetermined time. For covalent inhibitors, a pre-incubation step may be necessary to allow for the covalent reaction to proceed.

  • Reaction Quenching & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done by spotting the reaction mixture onto a filter membrane, washing away excess radiolabeled ATP, and measuring the remaining radioactivity on the filter.[14]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Interpretation and Comparison

The output of a kinome scan is typically represented as a dendrogram or a table showing the percent inhibition for each kinase. High inhibition of a small number of kinases suggests high selectivity.

Table 1: Hypothetical Kinome Scan Data for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one and Comparators

CompoundPrimary Target% Inhibition at 1 µMNumber of Kinases with >50% InhibitionSelectivity Score (S-score)
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one Kinase X95%50.013 (5/380)
Sotorasib (AMG 510)KRAS G12CN/A (not a kinase)<1% (in kinome scans)Very High
Adagrasib (MRTX849)KRAS G12CN/A (not a kinase)<1% (in kinome scans)Very High

Note: Sotorasib and Adagrasib are not kinase inhibitors, and their selectivity has been established through broader proteomic methods. This table illustrates how our hypothetical compound might compare in a kinase-focused screen.

Cellular Target Engagement: Verifying In-Cellulo Activity

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability, rapid efflux, or competition with high intracellular concentrations of cofactors like ATP.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target inside living cells.[16][17][18][19][20]

Rationale: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[17] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a target protein. A shift in this curve in the presence of a compound provides direct evidence of target engagement.

Experimental Workflow: CETSA

G Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Incubate with Compound Cell Lysis Cell Lysis Heat Shock->Cell Lysis Denature Unbound Proteins Separate Fractions Separate Fractions Cell Lysis->Separate Fractions Centrifugation Protein Quantification Protein Quantification Separate Fractions->Protein Quantification Analyze Soluble Fraction

Figure 2: The general workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells expressing the target of interest and treat with various concentrations of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one or a vehicle control (DMSO) for a specified time (e.g., 2 hours at 37°C).[16]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[16]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or detergents) and centrifuge to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting temperature (Tm) indicates target stabilization by the compound.

Data Interpretation

A dose-dependent increase in the thermal stability of the target protein in the presence of the compound is strong evidence of target engagement.

Table 2: Hypothetical CETSA Data for Target X

Compound ConcentrationMelting Temperature (Tm) of Target XΔTm (°C)
Vehicle (DMSO)52.1°C-
0.1 µM54.3°C+2.2°C
1.0 µM58.7°C+6.6°C
10 µM61.2°C+9.1°C

Chemical Proteomics: Unbiased, Proteome-Wide Selectivity Profiling

For covalent inhibitors, it is crucial to identify all cellular proteins that are modified by the compound.[7] Chemical proteomics provides a powerful, unbiased approach to map the covalent binding sites of a reactive compound across the entire proteome.[21][22][23]

Rationale: This method involves creating a "probe" version of the inhibitor that contains a bio-orthogonal handle (e.g., an alkyne group). This handle allows for the selective enrichment of inhibitor-bound proteins from a cell lysate, which can then be identified by mass spectrometry.[7][8] This approach is not limited to a predefined set of targets and can reveal unexpected off-targets.

Experimental Workflow: Alkyne-Probe Pulldown

G cluster_0 Cellular Treatment cluster_1 Biochemical Reaction cluster_2 Enrichment & Analysis Treat Cells with Alkyne Probe Treat Cells with Alkyne Probe Lyse Cells Lyse Cells Treat Cells with Alkyne Probe->Lyse Cells Click Chemistry Click Chemistry Lyse Cells->Click Chemistry Add Biotin-Azide Streptavidin Pulldown Streptavidin Pulldown Click Chemistry->Streptavidin Pulldown On-Bead Digestion On-Bead Digestion Streptavidin Pulldown->On-Bead Digestion LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion->LC-MS/MS Analysis

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Introduction: The Double-Edged Sword of Covalent Modifiers In the landscape of modern drug discovery and chemical biology, covalent modifiers have re-emerged as powerful tools for achieving potent and durable biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Covalent Modifiers

In the landscape of modern drug discovery and chemical biology, covalent modifiers have re-emerged as powerful tools for achieving potent and durable biological effects. By forming a stable, covalent bond with their protein targets, these molecules can offer advantages in terms of potency and duration of action. 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one belongs to this class of compounds, featuring a reactive bromomethyl group—an electrophilic "warhead"—appended to a difluoroquinolinone scaffold. This reactive moiety is designed to form a covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine or lysine.[1]

However, the very reactivity that makes these compounds effective also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. An ideal covalent modifier should exhibit high selectivity for its intended target, minimizing reactions with other proteins in the complex cellular environment to avoid toxicity.[2][3] Therefore, a thorough understanding of the cross-reactivity profile of a molecule like 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is paramount for its successful application as a chemical probe or therapeutic agent.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one. We will delve into the experimental methodologies required to profile its selectivity and compare its expected reactivity to other common alkylating agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to critically assess and utilize this and similar covalent modifiers.

Understanding the Reactivity of the Bromomethylquinolone Warhead

The reactivity of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is primarily dictated by the bromomethyl group. This functional group is a classic SN2-type electrophile, meaning its reaction rate is dependent on both its concentration and the concentration of the nucleophile it reacts with.[4] The difluoroquinolinone core can also influence reactivity through electronic effects. The fluorine atoms are electron-withdrawing, which can modulate the electrophilicity of the bromomethyl group.

The primary nucleophilic targets for this warhead within a cell are the side chains of amino acids. The most likely targets, in descending order of reactivity, are typically:

  • Cysteine (thiol group): Highly nucleophilic and often a target for covalent drugs.

  • Lysine (primary amine): Another common target, though generally less nucleophilic than cysteine.

  • Histidine (imidazole ring): Can be targeted depending on its protonation state and local environment.

  • Serine, Threonine, Tyrosine (hydroxyl groups): Less commonly targeted due to lower nucleophilicity, but modification is still possible.[3][5]

The key to minimizing off-target effects lies in achieving a "Goldilocks" level of reactivity—reactive enough to bind the intended target, but not so reactive that it indiscriminately labels numerous other proteins.[2][3]

Comparative Landscape of Alkylating Agents

To contextualize the cross-reactivity of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, it is useful to compare its reactive moiety to other commonly used electrophilic warheads in chemical biology and drug discovery.

Warhead ClassExample CompoundGeneral ReactivityCommon TargetsKey Considerations
Halomethyl Ketones ChloroacetamideHighCysteineCan be highly reactive, leading to potential off-target effects.
Michael Acceptors AcrylamideModerateCysteineWidely used in targeted covalent inhibitors.
Sulfonyl Fluorides Phenylmethylsulfonyl fluoride (PMSF)HighSerine, CysteineOften used as protease inhibitors.
Epoxides EpoxomicinModerateThreonine (proteasome)Can be highly specific depending on the scaffold.
Bromomethyls 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one Moderate to High Cysteine, Lysine Reactivity can be tuned by the aromatic scaffold.[6]

This table illustrates that while the bromomethyl group is a potent alkylating agent, its specificity is heavily influenced by the quinolinone scaffold, which mediates non-covalent interactions that position the warhead for reaction with a specific target.[7]

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is essential for a robust assessment of cross-reactivity. The following experimental workflows provide a comprehensive strategy for characterizing the selectivity of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

experimental_workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Proteome-Wide Selectivity A Competitive Binding Assays C Cellular Thermal Shift Assay (CETSA) A->C B Enzyme Inhibition Assays B->C E Competitive Activity-Based Protein Profiling (ABPP) C->E D Affinity-Based Proteomics F Mass Spectrometry-Based Adduct Identification D->F E->F cetsa_workflow A Treat cells with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions (centrifugation) B->C D Analyze soluble fraction for target protein abundance (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature to determine melting curve shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Culture: Grow the desired cell line to confluency.

  • Treatment: Treat cells with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C). [8]4. Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation. [9]5. Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. [10]

Phase 3: Unbiased, Proteome-Wide Selectivity Profiling

The ultimate test of selectivity is to assess the compound's interactions across the entire proteome.

This is the gold standard for identifying the direct targets of a covalent modifier. [11][12] Protocol: Proteomic Identification of Covalent Adducts

  • Cell Treatment: Treat cells with 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

  • Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides, typically using trypsin.

  • Enrichment (Optional): If an alkyne or azide-tagged version of the compound is available, enrichment of modified peptides can be performed using click chemistry.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11]5. Data Analysis: Search the MS/MS data against a protein database to identify peptides that have been modified by the compound. This is done by looking for a specific mass shift corresponding to the addition of the 4-(methyl)-7,8-difluoroquinolin-2(1H)-one moiety. [13][14]

Interpreting the Data: A Quantitative Comparison

The data from these experiments can be summarized to provide a clear comparison of the on-target and off-target activity of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

Table 1: Hypothetical Cross-Reactivity Profile of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one vs. a Non-Selective Alkylating Agent

Assay4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-oneNon-Selective Alkylating Agent (e.g., Iodoacetamide)
Target Protein IC50 50 nM1 µM
CETSA ΔTm (Target Protein) +5.2 °C+1.5 °C
Number of Off-Target Hits (Proteomics) 15>200
Selectivity Score HighLow

Conclusion: A Pathway to Selective Covalent Modification

4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one represents a potentially valuable tool for researchers. Its utility, however, is critically dependent on its selectivity. The experimental framework outlined in this guide provides a robust pathway for characterizing its cross-reactivity profile. By employing a combination of in vitro, cellular, and proteome-wide techniques, researchers can gain a comprehensive understanding of its on- and off-target interactions. This knowledge is essential for the confident application of this and other covalent modifiers in drug discovery and chemical biology, ultimately enabling the development of more effective and safer chemical probes and therapeutics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Stephan M.
  • ChemicalBook. (2023). 4-(bromomethyl)-7,8-difluoroquinolin-2(1H)-one | 953070-72-9.
  • Lopes, V. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 771-786.
  • Geurink, P. P., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Journal of Medicinal Chemistry, 63(19), 10795-10815.
  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 17(18), 1802-1811.
  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. Tetrahedron, 65(51), 10553-10571.
  • Gilbert, I. H., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(10), 2066-2074.
  • Gaucher, J. F., et al. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 25(4), 569-593.
  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lito, P., et al. (2018). A Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society, 140(4), 1272-1276.
  • Petri, L., et al. (2020). An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. European Journal of Medicinal Chemistry, 207, 112702.
  • Colvin, M. E., & Frei, E. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • Canterbury, D. P., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
  • Trimble, C. L., et al. (2015). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. Clinical and Vaccine Immunology, 22(5), 481-487.
  • Sharp, J. S. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of The American Society for Mass Spectrometry, 29(10), 1935-1946.
  • Drug Hunter. (2025).
  • Google Patents. (2025). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Upd
  • Bantscheff, M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4619-4624.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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  • YouTube. (2021). Biological Mass Spectrometry and Proteomics - J. Mark Skehel.
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

Hazard Assessment and Core Safety Principles Based on the known hazards of analogous compounds, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one should be handled as a hazardous substance. Similar brominated organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Safety Principles

Based on the known hazards of analogous compounds, 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one should be handled as a hazardous substance. Similar brominated organic compounds are known to be skin and eye irritants, and potentially corrosive.[1][2][3] Many are also classified as lachrymators, substances that can cause tearing.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated hazardous waste management framework.

Key Inferred Hazards:

  • Skin and Eye Irritation/Corrosion: Assumed to be a primary hazard based on related compounds.[1][2]

  • Lachrymator: Potential to cause irritation and tearing upon exposure to vapors.[1][2]

  • Toxicity: The specific toxicity is unknown, but it should be handled with care, minimizing all routes of exposure (inhalation, ingestion, and skin contact).

The fundamental principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the source is critical for safe and compliant disposal.

Step 1: Designate a Specific Hazardous Waste Container

  • Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).

  • The label should include:

    • "Hazardous Waste"

    • The full chemical name: 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one

    • The primary hazards (e.g., "Irritant," "Lachrymator," "Handle with Care")

    • The date of accumulation.

Step 2: Segregate Different Waste Streams

  • Solid Waste: Collect unreacted compound, contaminated filter paper, and other solid materials in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. Halogenated and non-halogenated solvent wastes are often segregated.

  • Sharps: Needles, syringes, or any sharp objects contaminated with the compound must be placed in a puncture-proof sharps container labeled for hazardous chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be collected in a designated container lined with a durable plastic bag.

Decontamination of Reusable Lab Equipment

Thorough decontamination of all reusable glassware and equipment is essential to prevent cross-contamination and accidental exposure.

Step 1: Initial Rinse

  • Rinse the contaminated equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol).

  • This initial rinseate is considered hazardous waste and must be collected in the designated liquid waste container for 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one.

Step 2: Washing

  • After the initial rinse, wash the equipment with a laboratory detergent and hot water.[5]

Step 3: Final Rinse

  • Rinse the equipment thoroughly with deionized water.

Step 4: Drying

  • Allow the equipment to air dry or dry in an oven as appropriate.

For equipment that cannot be easily washed, such as sensitive electronic devices, a surface wipe-down with a cloth dampened with a suitable solvent, followed by a water wipe, is recommended. All wipes used in this process are to be disposed of as solid hazardous waste.

Final Disposal: The Path to a Certified Facility

All collected waste streams containing 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Key Disposal Method:

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method for the disposal of brominated organic compounds.[6] This process ensures the complete destruction of the compound and minimizes the risk of environmental contamination. The presence of bromine in the molecule necessitates specialized incineration facilities equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[7]

Workflow for Disposal:

Caption: Workflow for the disposal of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one waste.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust or vapor.

  • Inform your laboratory supervisor and EHS office immediately.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • If safe to do so, ensure proper ventilation by opening a fume hood sash.

Step 3: Don Appropriate PPE

  • Wear at a minimum: a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

Step 4: Contain and Clean the Spill

  • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

  • For liquid spills: Cover the spill with an absorbent material. Once the liquid is absorbed, carefully collect the material and place it in a designated hazardous waste container.

Step 5: Decontaminate the Spill Area

  • Wipe the spill area with a cloth dampened with a suitable solvent, followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Summary of Key Information

Aspect Guideline Rationale
Primary Hazards Skin/Eye Irritant, Lachrymator, Potential CorrosiveBased on structurally similar brominated quinolinones.[1][2]
Waste Segregation Separate containers for solid, liquid, and sharps waste.Prevents dangerous reactions and facilitates proper disposal.
Container Labeling "Hazardous Waste," full chemical name, hazards, date.Ensures clear identification and safe handling.
Decontamination Solvent rinse followed by detergent wash.Removes chemical residues to ensure safety and prevent cross-contamination.
Final Disposal High-temperature incineration at a licensed facility.Ensures complete destruction of the hazardous compound.[6]
Spill Response Evacuate, alert, contain, and clean with appropriate PPE.Minimizes exposure and environmental contamination.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, December 16). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • AFIRM Group. (n.d.). QUINOLINE. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Reactant of Route 2
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
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